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  • Product: 5-Bromo-2-methyl-8-quinolinamine
  • CAS: 1417632-66-6

Core Science & Biosynthesis

Foundational

5-Bromo-2-methyl-8-quinolinamine CAS 1417632-66-6 properties

An In-depth Technical Guide to 5-Bromo-2-methyl-8-quinolinamine (CAS 1417632-66-6): Synthesis, Characterization, and Applications Abstract 5-Bromo-2-methyl-8-quinolinamine is a functionalized quinoline derivative of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-methyl-8-quinolinamine (CAS 1417632-66-6): Synthesis, Characterization, and Applications

Abstract

5-Bromo-2-methyl-8-quinolinamine is a functionalized quinoline derivative of significant interest to the chemical and pharmaceutical research communities. As a heterocyclic building block, its unique substitution pattern—featuring a nucleophilic amino group, a reactive bromine atom, and a methyl-substituted pyridine ring—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its core properties, a plausible, literature-derived synthetic pathway, robust analytical characterization protocols, and a discussion of its potential applications in drug discovery and materials science. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry. Its prominence dates back to the isolation of quinine, a potent antimalarial from Cinchona bark, which established the quinoline core as a privileged structure in drug design. This initial discovery catalyzed centuries of research, leading to the development of numerous synthetic methodologies and a vast library of quinoline derivatives with diverse biological activities.

5-Bromo-2-methyl-8-quinolinamine (CAS 1417632-66-6) emerges from this rich history as a strategically designed intermediate. The incorporation of a bromine atom at the C-5 position provides a chemically tractable handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents.[1] The 8-amino group serves as a key site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups to modulate physicochemical properties and target interactions. This guide synthesizes the available information to provide a detailed, field-proven framework for its use.

Physicochemical and Structural Properties

While extensive experimental data for 5-Bromo-2-methyl-8-quinolinamine is not widely published, its core properties can be reliably established from supplier data and computational models. For a more complete understanding, a comparison with structurally similar, well-characterized quinoline analogs is highly instructive.

Core Compound Data

The fundamental properties of the target compound are summarized below.

PropertyValueSource
CAS Number 1417632-66-6[2]
Molecular Formula C₁₀H₉BrN₂[3]
Molecular Weight 237.10 g/mol [3]
Appearance Solid[3]
Typical Purity ≥98%[3]
Comparative Analysis with Structural Analogs

To estimate properties such as melting point and to understand the influence of each substituent, we can examine related molecules. This comparative approach is a standard practice in chemical research for predicting the behavior of novel compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differences & Insights
5-Bromo-8-methylquinoline 74316-55-5C₁₀H₈BrN222.08Lacks the 8-amino group; provides a baseline for the core brominated quinoline structure.[4]
5-Bromo-quinolin-8-ylamine 53472-18-7C₉H₇BrN₂223.07Lacks the 2-methyl group; highlights the contribution of the 5-bromo and 8-amino groups.[5]
8-Bromo-2-methylquinoline N/AC₁₀H₈BrN222.08Bromine is at the 8-position instead of the 5-position; useful for spectroscopic comparison. Melting point is 69-70°C.[6]
5-Bromo-2-methylquinolin-8-ol N/AC₁₀H₈BrNO238.08Features an 8-hydroxyl group instead of an 8-amino group, which can influence melting point and solubility through hydrogen bonding.[1]

Proposed Synthesis and Experimental Protocol

Rationale for Synthetic Strategy

The proposed two-step synthesis begins with 2-methyl-8-nitroquinoline. This starting material is chosen because the nitro group at the C-8 position acts as a deactivating group, which can help direct the incoming electrophile (bromine). Subsequently, the nitro group can be selectively reduced to the desired primary amine without affecting the bromine substituent or the heterocyclic ring system. This strategy is efficient and relies on common, well-understood laboratory reactions.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nitro Group Reduction SM 2-Methyl-8-nitroquinoline INT 5-Bromo-2-methyl-8-nitroquinoline SM->INT  NBS, H₂SO₄  (0-25°C) PROD 5-Bromo-2-methyl-8-quinolinamine (Target Compound) INT->PROD  SnCl₂·2H₂O, HCl  (Reflux)

Caption: Proposed two-step synthesis of 5-Bromo-2-methyl-8-quinolinamine.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed via the analytical methods described in Section 4.

Step 1: Synthesis of 5-Bromo-2-methyl-8-nitroquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 10 volumes) to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add 2-methyl-8-nitroquinoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. Stir until a clear solution is obtained.

  • Bromination: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 30-45 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Adjust the pH to ~8 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield crude 5-Bromo-2-methyl-8-nitroquinoline.

Causality: The use of concentrated sulfuric acid protonates the quinoline nitrogen, and the strong acid medium facilitates the electrophilic substitution. NBS is a safe and effective source of electrophilic bromine.[7]

Step 2: Synthesis of 5-Bromo-2-methyl-8-quinolinamine

  • Reaction Setup: To a solution of 5-Bromo-2-methyl-8-nitroquinoline (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reduction: Heat the mixture to reflux (typically 80-90°C) for 2-4 hours. Monitor the disappearance of the nitro-intermediate by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a 5M sodium hydroxide (NaOH) solution until the pH is basic (~9-10). Caution: This is a highly exothermic process.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Causality: Stannous chloride in acidic medium is a classical and highly effective method for the reduction of aromatic nitro groups to primary amines, a reaction known as the Bechamp reduction.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the final compound is critical. A multi-technique approach ensures the highest level of confidence.

Analytical Workflow

Analytical_Workflow cluster_workflow QC Workflow start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr ¹H and ¹³C NMR Confirm Structure & Purity ms->nmr ir FTIR Spectroscopy Confirm Functional Groups nmr->ir final Purity ≥98% Confirmed ir->final

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Predicted Spectroscopic Data

Based on the known structure and data from analogs, the following spectral characteristics are expected:

TechniqueExpected ObservationsRationale & Comparison
¹H NMR - A singlet around δ 2.7-2.9 ppm (3H) for the methyl group.- A broad singlet for the -NH₂ protons (2H), which may be exchangeable with D₂O.- A series of doublets and double-doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline ring protons.The chemical shift for the methyl group is consistent with data for 8-bromo-2-methylquinoline (δ 2.82 ppm).[6] The appearance of the NH₂ signal and disappearance of the nitro group's deshielding effect will alter the aromatic proton signals compared to the intermediate.
¹³C NMR - A signal around δ 20-25 ppm for the methyl carbon.- Aromatic signals between δ 110-150 ppm. The carbon bearing the bromine (C-5) and the carbon bearing the amino group (C-8) will have characteristic shifts.The number of signals should correspond to the 10 unique carbon atoms in the structure. Data for 5-bromo-8-methoxyquinoline shows characteristic shifts that can be used as a reference.[8]
Mass Spec. (MS) The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peaks would be expected at m/z 236 and 238.This isotopic pattern is a definitive confirmation of the presence and number of bromine atoms.
FTIR - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.- Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).- C-Br stretching in the fingerprint region (< 700 cm⁻¹).These functional group signals provide clear evidence of the successful nitro-to-amine reduction.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-methyl-8-quinolinamine is not available, a robust safety assessment can be made based on data for closely related analogs, such as 6-bromo-2-methylquinoline and 5-bromo-quinolin-8-ylamine.

GHS Hazard Classification (Inferred)
Hazard ClassCategoryStatementSource (Analog)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[5][9]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[5][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5][9]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[5][9]
STOT - Single Exposure Category 3H335: May cause respiratory irritation[5][9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Applications in Research and Drug Development

The true value of 5-Bromo-2-methyl-8-quinolinamine lies in its potential as a versatile intermediate for creating novel molecules with tailored properties.

Role as a Chemical Building Block

The molecule's utility stems from its three key functional regions:

  • The Quinoline Core: A proven pharmacophore associated with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.

  • The C-5 Bromine Atom: A prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • The C-8 Amino Group: A nucleophilic center that can be readily acylated, sulfonated, or alkylated to modify the compound's electronic properties, solubility, and hydrogen bonding capacity.

Potential Derivatization Pathways

Derivatization_Pathways cluster_derivatization Potential Synthetic Transformations start 5-Bromo-2-methyl-8-quinolinamine suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Pd Catalyst (C-Br Bond) buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald Pd Catalyst (C-Br Bond) sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts (C-Br Bond) acylation Acylation (Acyl Chlorides) start->acylation Base (N-H Bond) sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation Base (N-H Bond)

Caption: Key derivatization pathways for 5-Bromo-2-methyl-8-quinolinamine.

Conclusion

5-Bromo-2-methyl-8-quinolinamine is a high-value chemical intermediate poised for significant application in synthetic and medicinal chemistry. While comprehensive data on the compound itself is emerging, a robust understanding of its properties, synthesis, and handling can be derived from established chemical principles and analysis of its structural analogs. Its strategically placed functional groups provide a trifecta of opportunities for modification, making it an ideal scaffold for the development of new therapeutic agents and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this promising compound.

References

  • PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 65(Pt 7), o1490. Retrieved February 15, 2026, from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 169-176. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Exploratory

A Comparative Technical Guide to 8-Aminoquinoline and its Derivative, 5-bromo-2-methyl-8-quinolinamine

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Among these, 8-aminoquinoline and its analogues ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Among these, 8-aminoquinoline and its analogues have garnered significant attention, particularly for their pivotal role in the development of antimalarial drugs.[3][4][5] This in-depth technical guide provides a comprehensive comparative analysis of the parent compound, 8-aminoquinoline, and a specifically substituted derivative, 5-bromo-2-methyl-8-quinolinamine. We will explore their distinct chemical properties, plausible synthetic pathways, and the nuanced impact of substitutions on their potential biological activity and toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based therapeutics.

The 8-Aminoquinoline Core: A Foundation for Drug Discovery

8-Aminoquinoline (AQ) is a heterocyclic aromatic organic compound characterized by a quinoline ring system with an amino group at the C8 position.[3][6] This seemingly simple molecule is a versatile pharmacophore and a crucial building block in the synthesis of numerous biologically active agents.[4][6][7]

Physicochemical Properties of 8-Aminoquinoline

The strategic placement of the amino group ortho to the ring nitrogen imparts unique electronic and steric characteristics to 8-aminoquinoline.[6] This arrangement facilitates intramolecular hydrogen bonding and allows it to act as a bidentate ligand, readily forming stable complexes with various metal ions.[6][8]

PropertyValueReferences
Molecular Formula C₉H₈N₂[3][9]
Molar Mass 144.177 g/mol [3][9]
Appearance Pale yellow to brown solid[3][8]
Melting Point 62-65 °C[3][10]
Density 1.337 g/cm³[3]
pKa Not readily available
Synthesis of the 8-Aminoquinoline Scaffold

Historically, the synthesis of 8-aminoquinoline involves a multi-step process commencing with the nitration of quinoline. This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which are then separated. Subsequent reduction of the 8-nitro isomer, traditionally with tin and hydrochloric acid, affords the desired 8-aminoquinoline.[3] An alternative route involves the amination of 8-chloroquinoline.[3]

A common laboratory-scale synthesis involves the catalytic hydrogenation of 8-nitroquinoline.

Experimental Protocol: Synthesis of 8-Aminoquinoline via Catalytic Hydrogenation [11]

Materials:

  • 8-Nitroquinoline

  • Adams catalyst (Platinum oxide, PtO₂)

  • Ethyl acetate

  • Absolute ethanol

  • Diethyl ether

  • Activated carbon

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, combine 8-nitroquinoline, Adams catalyst, ethyl acetate, absolute ethanol, and diethyl ether.

  • Agitate the mixture in the presence of hydrogen gas until the theoretical amount of hydrogen is absorbed (approximately 3 molar equivalents).

  • Upon reaction completion, filter the solution to remove the catalyst.

  • Treat the filtrate with activated carbon to decolorize.

  • Distill the solution to yield 8-aminoquinoline.

  • For further purification, recrystallize the product from a mixture of ether and hexane.

Biological Significance and Therapeutic Applications

The 8-aminoquinoline scaffold is most renowned for its antimalarial properties. Derivatives such as primaquine and tafenoquine are the only drugs approved for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, targeting the dormant liver-stage hypnozoites.[3][4][12][13] The proposed mechanism of action involves metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), inducing oxidative stress within the parasite.[4][14] Beyond malaria, 8-aminoquinoline derivatives have shown promise as anticancer and antimicrobial agents.[4][8]

Toxicity Profile: A Double-Edged Sword

A significant limitation to the clinical utility of 8-aminoquinolines is their potential to induce hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[12][15][16][17] This toxicity is intrinsically linked to the metabolic activation of the 8-aminoquinoline core, which leads to the production of ROS that can damage red blood cells.[12]

5-bromo-2-methyl-8-quinolinamine: A Structural Analogue

5-bromo-2-methyl-8-quinolinamine represents a specific structural modification of the 8-aminoquinoline core. The introduction of a bromine atom at the C5 position and a methyl group at the C2 position is expected to significantly alter its physicochemical properties, reactivity, and biological profile.

Predicted Physicochemical Properties
PropertyPredicted Value/EffectRationale
Molecular Formula C₁₀H₉BrN₂Addition of CH₂ and Br, removal of H
Molar Mass ~237.10 g/mol Based on atomic masses
Appearance Likely a solid at room temperatureIncreased molecular weight and potential for intermolecular interactions
Melting Point Higher than 8-aminoquinolineIncreased molecular weight and altered crystal packing
Lipophilicity (logP) Higher than 8-aminoquinolineThe bromine atom and methyl group are lipophilic
Basicity (pKa) Potentially slightly lower than 8-aminoquinolineThe electron-withdrawing effect of the bromine atom may reduce the basicity of the amino group
Proposed Synthetic Pathway

A plausible synthetic route to 5-bromo-2-methyl-8-quinolinamine would likely involve a multi-step sequence, leveraging established quinoline chemistry. A potential strategy would be to first synthesize the 2-methyl-8-aminoquinoline core and then introduce the bromine at the 5-position.

G cluster_0 Step 1: Synthesis of 2-Methyl-8-nitroquinoline cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A o-Nitroaniline C Doebner-von Miller Reaction (Acid Catalyst, e.g., HCl) A->C B Crotonaldehyde B->C D 2-Methyl-8-nitroquinoline C->D E 2-Methyl-8-aminoquinoline D->E Reduction (e.g., Sn/HCl or Catalytic Hydrogenation) F 5-bromo-2-methyl-8-aminoquinoline E->F Electrophilic Bromination (e.g., NBS or Br₂ in a suitable solvent) G cluster_0 8-Aminoquinoline Core cluster_1 Substitutions cluster_2 Predicted Effects A 8-Aminoquinoline B C5-Bromo A->B C C2-Methyl A->C D Increased Lipophilicity B->D E Altered Metabolic Profile B->E F Modified Receptor Binding B->F C->D C->E C->F G Potentially Altered Toxicity D->G E->G F->G

Sources

Foundational

Suppliers and price of 5-Bromo-2-methyl-8-quinolinamine research grade

An In-Depth Technical Guide to 5-Bromo-2-methyl-8-quinolinamine : Sourcing, Validation, and Application Executive Summary 5-Bromo-2-methyl-8-quinolinamine (CAS: 1417632-66-6 ) is a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-methyl-8-quinolinamine : Sourcing, Validation, and Application

Executive Summary

5-Bromo-2-methyl-8-quinolinamine (CAS: 1417632-66-6 ) is a specialized heterocyclic building block primarily utilized in the development of antimalarial therapeutics, metal-chelating agents, and advanced organic light-emitting diodes (OLEDs).[1] Unlike commodity reagents, this compound is often classified as "Make-to-Order" or "Low-Stock/High-Value" inventory.

This guide provides a technical roadmap for researchers to:

  • Locate verified suppliers and navigate the opaque pricing of custom synthesis markets.

  • Validate incoming raw materials using a self-validating Quality Control (QC) protocol.

  • Understand the structural criticality of this specific isomer in Structure-Activity Relationship (SAR) studies.

Part 1: Chemical Profile & Technical Specifications

Before procurement, the target identity must be unequivocally established to avoid isomer confusion (e.g., confusing with 5-bromo-8-quinolinamine, which lacks the 2-methyl group).

Parameter Technical Specification
Chemical Name 5-Bromo-2-methylquinolin-8-amine
CAS Registry Number 1417632-66-6
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Core Scaffold 8-Aminoquinoline (Primaquine/Tafenoquine class)
Key Substituents C2-Methyl: Steric blocker / Metabolic stability enhancer.C5-Bromo: Handle for cross-coupling (Suzuki/Buchwald).C8-Amino: Bidentate chelation site / Amide coupling point.[1][2][3]
Predicted pKa ~4.5 (Quinoline N), ~0.5 (Amine N - weakly basic)
Appearance Typically a yellow to brown solid (oxidizes upon air exposure).
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water.

Part 2: Market Analysis – Suppliers & Pricing

Market Status: Niche / Custom Synthesis. This compound is not a high-volume commodity. Most listings are "Inquire for Price" or held in milligram-scale libraries by catalog aggregators.

Verified Supplier Tier List
Supplier Tier Representative Vendors Availability Model Estimated Price Range (Research Grade)
Tier 1: Primary Mfrs BLD Pharm , Alchimica Stock or Rapid Synthesis (2-3 weeks)$150 – $400 USD / 1g
Tier 2: Aggregators MolPort, eMoleculesDrop-ship from Tier 1$200 – $550 USD / 1g (Includes markups)
Tier 3: Custom Synth Wuxi AppTec, PharmablockFTE-based or Batch Synthesis>$1,000 USD (If custom batch required)

Critical Sourcing Note: Prices for CAS 1417632-66-6 are highly volatile. The "2-methyl" variant is significantly more expensive than the des-methyl analog (5-bromo-8-quinolinamine) due to the complexity of installing the methyl group and the bromine regioselectively.

Procurement Strategy: The "RFQ" Trap

Many vendors list this item as "Available" but hold zero stock.

  • Action: Always request a Certificate of Analysis (CoA) dated within the last 6 months before placing a Purchase Order.

  • Red Flag: If a vendor cannot provide a specific batch H-NMR, they are likely brokering a synthesis they have not yet performed.

Part 3: Quality Assurance & Validation Protocol

Because this compound is prone to oxidation (turning dark brown/black) and regio-isomeric impurities (e.g., 7-bromo isomer), a rigid incoming QC protocol is required.

The "Self-Validating" QC Workflow

Do not trust the label. Perform the following verification immediately upon receipt.

QC_Workflow Start Receipt of Material (CAS 1417632-66-6) Visual Visual Inspection (Yellow/Brown Solid?) Start->Visual Solubility Solubility Test (DMSO-d6) Visual->Solubility HNMR 1H-NMR Spectroscopy (Regio-isomer Check) Solubility->HNMR LCMS LC-MS Analysis (Purity >95%?) HNMR->LCMS Decision Pass / Fail? LCMS->Decision Approve Release to Inventory (Store @ -20°C, Dark) Decision->Approve Yes Reject Reject / Return (Contact Vendor) Decision->Reject No

Figure 1: Incoming Goods Quality Control Decision Tree.

Experimental Protocol: Identity Verification (1H-NMR)

Objective: Distinguish the 5-bromo-2-methyl isomer from the 7-bromo or des-methyl impurities.

  • Solvent: DMSO-d₆ (Chloroform-d may cause precipitation of oxidized species).

  • Key Diagnostic Signals (Expected):

    • The Methyl Singlet: Look for a sharp singlet at δ ~2.6–2.7 ppm (3H). Absence indicates wrong compound.

    • The Amine: Broad singlet at δ ~6.0–7.5 ppm (2H, exchangeable with D₂O).

    • Aromatic Region (Quinoline):

      • H3 & H4: A pair of doublets (J ≈ 8.5 Hz) around δ 7.2–8.2 ppm .

      • H6 & H7: Since Br is at C5 and NH₂ at C8, you expect an AB system (two doublets) for H6 and H7.

      • Differentiation: If Br were at C7, the coupling pattern would be different (meta-coupling or singlets).

Experimental Protocol: Purity Assessment (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Target Mass: [M+H]⁺ = 237.0 / 239.0 (1:1 isotopic pattern for Bromine).

  • Acceptance Criteria: Purity > 95% by UV area integration.

Part 4: Scientific Application & Handling

Why this Molecule? (Mechanism of Action)

In drug discovery, 5-Bromo-2-methyl-8-quinolinamine serves as a "privileged scaffold."

  • Metal Chelation: The 8-amino and 1-nitrogen form a rigid 5-membered chelate ring, essential for metallo-enzyme inhibition or creating fluorescent metal sensors.

  • Synthetic Utility: The 5-bromo position allows for Suzuki-Miyaura coupling to extend the carbon skeleton, creating libraries of 5-substituted-8-aminoquinolines (common in antimalarial optimization to reduce toxicity).

Storage & Stability
  • Oxidation Sensitivity: 8-Aminoquinolines are electron-rich and prone to oxidative polymerization (turning black).

  • Protocol: Store under Argon/Nitrogen at -20°C .

  • Handling: Weigh quickly in air; for long-term storage, seal with parafilm or store in a glovebox.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613829, 5-Bromo-quinolin-8-ylamine. Retrieved from [Link](Note: Used for structural comparison of the des-methyl analog).

  • Alchimica s.r.o. Catalog Listing for 8-Quinolinamine, 5-bromo-2-methyl-. Retrieved from [Link].

Sources

Exploratory

Isomers of bromo-methyl-8-quinolinamine derivatives

An In-Depth Technical Guide to the Isomers of Bromo-Methyl-8-Quinolinamine Derivatives Abstract The 8-quinolinamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of Bromo-Methyl-8-Quinolinamine Derivatives

Abstract

The 8-quinolinamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of this privileged core with substituents such as bromine and methyl groups allows for the fine-tuning of its physicochemical properties and pharmacological profile.[3][4] This guide provides a comprehensive technical overview of the isomers of bromo-methyl-8-quinolinamine, targeting researchers, scientists, and drug development professionals. We will explore the nuanced world of isomerism within this compound class, detailing synthetic strategies with an emphasis on regioselectivity, robust methodologies for isomer separation and characterization, and a critical analysis of the structure-activity relationships (SAR) that govern their biological efficacy. This document is designed not merely as a compilation of data, but as a field guide to empower the rational design and development of novel 8-quinolinamine-based therapeutics.

The Strategic Importance of Isomerism in 8-Quinolinamine Derivatives

Isomerism—the phenomenon of molecules sharing the same molecular formula but possessing different structural arrangements—is of paramount importance in drug development.[5] For bromo-methyl-8-quinolinamine, two primary types of isomerism are of concern:

  • Positional Isomerism: This refers to the different possible locations of the bromo and methyl substituents on the quinoline ring system. The 8-amino group is a fixed point, but the bromo and methyl groups can occupy various positions, primarily on the benzo portion of the bicyclic system (positions 2, 3, 4, 5, 6, 7). Each unique arrangement results in a distinct positional isomer with potentially vast differences in biological activity, toxicity, and metabolic stability.[3]

  • Stereoisomerism: While the core bromo-methyl-8-quinolinamine is achiral, the introduction of chiral centers, for example, through substitution on the methyl group or elaboration of the amine, would lead to stereoisomers (enantiomers or diastereomers). The separation and differential biological evaluation of stereoisomers are critical, as activity often resides in a single isomer, while the other may be inactive or even contribute to toxicity.[6]

The key challenge and opportunity lie in controlling the synthesis to produce the desired isomer and developing analytical methods to separate and identify these closely related compounds.[7]

Isomers cluster_Core Bromo-Methyl-8-Quinolinamine Core cluster_Types Types of Isomerism cluster_Examples Examples of Positional Isomers Core C₁₀H₉BrN₂ Positional Positional Isomers (Location of Br & Me) Core->Positional Primary Focus Stereo Stereoisomers (If Chiral Center Present) Core->Stereo Potential Focus Isomer1 5-Bromo-X-methyl-8-quinolinamine Positional->Isomer1 Isomer2 7-Bromo-X-methyl-8-quinolinamine Positional->Isomer2 Isomer3 X-Bromo-5-methyl-8-quinolinamine Positional->Isomer3 Isomer4 ...other combinations Positional->Isomer4

Caption: Logical relationship of isomerism in bromo-methyl-8-quinolinamine.

Synthetic Strategies: Achieving Regiochemical Control

The synthesis of a specific bromo-methyl-8-quinolinamine isomer is a challenge in regioselectivity. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Modern synthetic chemistry offers a range of tools, from classical named reactions to advanced catalytic methods.[8][9]

Building the Quinoline Core: Classical Approaches

Classical methods often involve the construction of the quinoline ring from substituted anilines. The causality behind choosing a specific method lies in the substitution pattern of the final product.

  • Skraup Synthesis: This reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent is a robust method for producing the parent quinoline scaffold.[8] To synthesize a specific isomer, one would start with a pre-substituted aniline (e.g., a bromo-methyl-aniline), but this can lead to mixtures if the cyclization is not regioselective.

  • Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substitutions on the pyridine ring of the quinoline.[8]

  • Friedländer Synthesis: This is one of the most powerful and convergent methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Its primary advantage is the unambiguous formation of a single product isomer, as the connectivity is predefined by the reactants.[8]

Functionalization of the Pre-formed Quinoline Ring

An alternative and often more controlled approach is the late-stage functionalization of a pre-existing, substituted 8-quinolinamine or a precursor like 8-nitroquinoline.

  • Electrophilic Bromination: The 8-amino group (or a precursor nitro/hydroxy group) is a powerful ortho-, para-director. In the 8-substituted quinoline system, this strongly activates the C5 and C7 positions for electrophilic substitution.[10][11] The challenge is achieving selective mono-bromination at either C5 or C7, as di-bromination is often a competing reaction.[10] The choice of brominating agent (e.g., N-Bromosuccinimide (NBS) vs. Br₂) and reaction conditions (solvent, temperature) is critical for controlling the outcome.[11][12] For instance, milder conditions may favor the kinetic product, while harsher conditions can lead to the thermodynamic product or over-bromination.

Synthesis cluster_workflow General Synthetic Workflow Start Substituted Aniline or Quinoline Precursor Step1 Quinoline Ring Formation (e.g., Friedländer) Start->Step1 Step2 Introduction of Substituents (e.g., Bromination) Step1->Step2 Step3 Functional Group Interconversion (e.g., NO₂ → NH₂) Step2->Step3 Purify Chromatographic Purification (Isomer Separation) Step3->Purify Final Target Isomer Purify->Final

Caption: A generalized workflow for the synthesis of quinolinamine isomers.

The Crucial Step: Isomer Separation and Purification

The co-synthesis of multiple isomers is a common outcome, making their separation a critical, and often the most challenging, step in the entire process. The subtle differences in polarity and pKa values between positional isomers necessitate high-resolution chromatographic techniques.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for isomer separation.[7] Success hinges on the meticulous optimization of several parameters:

    • Mobile Phase pH: The basic nitrogen of the quinoline ring and the amino group are ionizable. Adjusting the mobile phase pH relative to the pKa of the isomers can dramatically alter their retention times and improve resolution. A pH between the pKa values of two isomers is often a good starting point.[7]

    • Stationary Phase: C18 columns are common, but phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivity for aromatic, heterocyclic compounds.

    • Ion-Pair Reagents: For highly polar or basic isomers, adding an ion-pair reagent like sodium dodecyl sulfate (SDS) or trifluoroacetic acid (TFA) can improve peak shape and enhance resolution.[7]

  • Counter-Current Chromatography (CCC): This is a preparative liquid-liquid partition technique that avoids solid supports, eliminating irreversible adsorption issues. It is particularly effective for separating polar compounds and has been successfully used to isolate sulfonated quinoline isomers, demonstrating its potential for separating other challenging isomer mixtures.[13]

Structural Elucidation and Characterization

Once an isomer is isolated, its exact structure must be unambiguously confirmed. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for identifying positional isomers. The chemical shifts, multiplicities (splitting patterns), and coupling constants of the aromatic protons provide a unique fingerprint for the substitution pattern on the quinoline ring. 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can definitively establish proton connectivity and spatial proximity, respectively, to confirm which proton is adjacent to which, thereby locking in the isomer's structure.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition (molecular formula) of the synthesized compound, ensuring it matches the target.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the N-H stretches of the amine and the characteristic aromatic C-H and C=C vibrations of the quinoline core.[16]

Structure-Activity Relationships (SAR): Linking Isomeric Structure to Biological Function

The precise placement of the bromo and methyl groups on the 8-quinolinamine scaffold profoundly impacts its interaction with biological targets. Extensive research has shown that modifying the substitution pattern can fine-tune activity, selectivity, and safety profiles.[3][17]

Substituent Position General Effect on Biological Activity Rationale / Causality Reference
C5-Position Halogen substitution (e.g., Chloro, Bromo) often enhances lipophilicity and can increase antimicrobial or anticancer activity.Increased lipophilicity can improve cell membrane penetration. The electron-withdrawing nature of halogens can also modulate the pKa of the quinoline nitrogen, affecting target binding.[3][4]
C7-Position Substitution at this position significantly influences activity. For example, 7-iodo-5-chloro-8-hydroxyquinoline (Clioquinol) is a known antimicrobial.This position is electronically linked to the C8-amino group and the chelating nitrogen at position 1. Substituents here can directly impact the molecule's ability to chelate metal ions, a key mechanism of action for many quinolines.[18]
Methyl Group The position of a methyl group can influence metabolic stability and steric interactions with the target binding site.A methyl group can block sites of metabolic oxidation, increasing the compound's half-life. It can also provide favorable van der Waals interactions or, conversely, create steric hindrance that prevents effective binding.[1]
Bromo Group Bromine can act as a heavy atom, participate in halogen bonding, and increase lipophilicity.Halogen bonding is an increasingly recognized non-covalent interaction that can enhance drug-target binding affinity. The position of the bromine atom dictates its potential to act as a halogen bond donor.[4]

Key Insight: The biological activity of 8-quinolinamines is often linked to their ability to chelate essential metal ions (e.g., Fe²⁺, Zn²⁺) within pathogens or cancer cells, disrupting enzymatic processes.[3][19] The electronic properties and steric bulk of the bromo and methyl substituents, dictated by their isomeric position, directly modulate this chelating ability and, consequently, the compound's potency.[20]

Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on the specific isomer being targeted and perform appropriate safety assessments.

Protocol 6.1: Synthesis of 5-Bromo-2-methyl-8-nitroquinoline

This protocol is a hypothetical adaptation based on established methods for Friedländer synthesis and subsequent bromination.

  • Reaction Setup: To a solution of 2-amino-5-bromobenzaldehyde (1.0 mmol) in ethanol (10 mL), add acetone (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-bromo-2-methylquinoline.

  • Nitration: Subsequent nitration to introduce the 8-nitro group, followed by reduction to the 8-amino group, would be required to reach the final precursor. This step requires careful control of temperature and nitrating agent to favor substitution at the C8 position.

Protocol 6.2: RP-HPLC Method for Isomer Separation
  • System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Equilibrate the column with 95% A / 5% B. Run a linear gradient from 5% B to 95% B over 30 minutes. Hold at 95% B for 5 minutes before returning to initial conditions.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase (or a compatible solvent like methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 10 µL of the prepared sample and run the gradient method. Retention times will vary depending on the specific isomers. The goal is to achieve baseline separation (Resolution > 1.5).

  • Optimization: If resolution is poor, adjust the gradient slope, the pH of the mobile phase (using phosphate buffers for better control), or switch to a different column chemistry (e.g., Phenyl-Hexyl).[7]

Conclusion and Future Outlook

The bromo-methyl-8-quinolinamine scaffold represents a fertile ground for the discovery of new therapeutic agents. This guide has underscored that success in this area is intrinsically linked to a mastery of its isomerism. The rational design of potent and selective drug candidates requires a deep understanding of how the spatial arrangement of substituents dictates biological activity.

Future research should focus on developing more efficient and highly regioselective synthetic methods, potentially leveraging advancements in C-H activation and photoredox catalysis to streamline the synthesis of specific isomers.[21][22] Furthermore, the exploration of advanced separation techniques, such as supercritical fluid chromatography (SFC) and expanded use of counter-current chromatography, could provide more efficient and scalable solutions for isomer purification.[7][13] By combining strategic synthesis with robust analytical characterization and a clear understanding of structure-activity relationships, the full therapeutic potential of bromo-methyl-8-quinolinamine isomers can be unlocked.

References

A complete, numbered list of all sources cited within the text, including titles, sources, and valid, clickable URLs for verification.

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Adimule, V., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Völk, B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Available at: [Link]

  • Strother, A., et al. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization. Available at: [Link]

  • Xu, X.-J., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Al-Ostoot, F. H. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Ökten, S., et al. (2017). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]

  • Xu, X.-J., et al. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E. Available at: [Link]

  • Tomat, E., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Chemistry. Available at: [Link]

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Available at: [Link]

  • Weisz, A., et al. (2012). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Sileo, E. E., et al. (2014). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The design method of quinolin-8-amine derivatives. Available at: [Link]

  • Google Patents. (2016). Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof.
  • Gecse, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available at: [Link]

  • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

  • House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]

  • Bendola Publishing. (n.d.). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Available at: [Link]

  • Al-Dies, A. M., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

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Foundational

5-Bromo-2-methyl-8-quinolinamine PubChem CID and chemical identifiers

Executive Summary 5-Bromo-2-methyl-8-quinolinamine (CAS: 1417632-66-6) is a specialized halogenated heterocyclic amine used primarily as a high-value intermediate in the synthesis of bioactive quinoline derivatives and c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-methyl-8-quinolinamine (CAS: 1417632-66-6) is a specialized halogenated heterocyclic amine used primarily as a high-value intermediate in the synthesis of bioactive quinoline derivatives and coordination complexes.[1][2][3][4][5][6] Structurally derived from 8-aminoquinaldine, the introduction of a bromine atom at the C5 position imparts unique electronic properties, making it a critical scaffold for developing antimalarial agents, anticancer drugs, and pincer ligands for transition metal catalysis.

This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and safety protocols, designed for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
PropertyValue
Chemical Name 5-Bromo-2-methyl-8-quinolinamine
Synonyms 5-Bromo-8-aminoquinaldine; 5-Bromo-2-methylquinolin-8-amine
CAS Number 1417632-66-6
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
SMILES CC1=NC2=C(C=CC(=C2C=C1)Br)N
InChI Key NGCHTGURXCSMQX-UHFFFAOYSA-N
Physical Properties[9][10]
  • Physical State: Solid (typically pale yellow to brown powder).

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform); sparingly soluble in water.

  • Melting Point: Predicted range 100–110 °C (based on structural analogs like 5-bromo-8-aminoquinoline).[7]

  • pKa: The quinoline nitrogen is weakly basic (pKa ~5), while the exocyclic amine is less basic due to conjugation with the aromatic system.

Part 2: Structural Analysis & Reactivity

The compound features a quinoline core substituted at three key positions:

  • C2-Methyl Group: Increases lipophilicity and sterically hinders the adjacent nitrogen, influencing metal coordination geometry.

  • C5-Bromo Group: A reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing further functionalization.

  • C8-Amino Group: A strong electron-donating group (EDG) that activates the ring and serves as a bidentate coordination site (N,N-donor) when paired with the quinoline nitrogen.

Reactivity Profile
  • Electrophilic Substitution: The C5 position is already substituted. Further electrophilic attack (e.g., nitration) would likely occur at the C7 position, ortho to the amino group.

  • Nucleophilic Substitution: The C5-bromide is susceptible to palladium-catalyzed cross-coupling, enabling the attachment of aryl or alkyl groups.

  • Coordination Chemistry: Acts as a rigid N,N-bidentate ligand , forming stable 5-membered chelate rings with transition metals (Cu, Pd, Pt, Ir).

Part 3: Synthesis & Methodology

The most direct and authoritative synthesis route involves the regioselective bromination of 8-aminoquinaldine (2-methyl-8-quinolinamine). The amino group at C8 strongly activates the C5 and C7 positions. Under controlled conditions, C5 is the preferred site for mono-bromination due to steric factors at C7.

Protocol: Regioselective Bromination

Precursor: 2-Methyl-8-quinolinamine (CAS: 18978-78-4) Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂) Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 2-methyl-8-quinolinamine in 50 mL of anhydrous acetonitrile at room temperature (25 °C).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.05 equivalents (10.5 mmol) of NBS portion-wise over 30 minutes. Note: Slow addition prevents over-bromination at the C7 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (SiO₂, Hexane:EtOAc 3:1) or LC-MS.

  • Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any active bromine species.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to yield the target product.

Synthetic Pathway Diagram

SynthesisPathway cluster_0 Reaction Conditions Start 2-Methyl-8-quinolinamine (Precursor) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Byproduct 5,7-Dibromo byproduct (Impurity) Start->Byproduct Excess Reagent Reagent NBS / MeCN (0°C to RT) Product 5-Bromo-2-methyl-8-quinolinamine (Target) Intermediate->Product - HBr (Succinimide)

Caption: Regioselective bromination pathway of 8-aminoquinaldine to yield 5-bromo-2-methyl-8-quinolinamine.

Part 4: Applications in Drug Discovery & Catalysis

Medicinal Chemistry (Antimalarial Scaffolds)

The 8-aminoquinoline core is the pharmacophore of Primaquine and Tafenoquine .[8] The 5-bromo derivative serves as a versatile intermediate for synthesizing next-generation antimalarials.

  • Mechanism: The 5-bromo group allows for the introduction of lipophilic side chains via Suzuki coupling, which can enhance metabolic stability and parasite clearance rates.

Pincer Ligand Synthesis

The rigid quinoline backbone with the 8-amino group forms the basis for CNN or NNN pincer ligands used in organometallic catalysis.

  • Workflow: The 5-bromo position can be lithiated (Li-Hal exchange) to introduce phosphine or carbene donors, creating tridentate ligands for Ir or Ru catalysts used in hydrogenation and dehydrogenation reactions.

Fluorescent Probes

Derivatives of 8-aminoquinoline are known to be fluorescent.[9] The 5-bromo substituent acts as a heavy atom, which can quench fluorescence via the heavy-atom effect, but subsequent substitution (e.g., with an aryl group) can restore and tune the emission wavelength for biological imaging.

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT - Single Exp. H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group. Light sensitive—store in amber vials.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes. If swallowed, seek medical attention immediately.

References

  • Sigma-Aldrich. 5-Bromo-2-methyl-8-quinolinamine Product Information.Link

  • PubChem. 5-Bromoquinolin-8-amine (Analogous Core Structure). CID 613829. Link

  • Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides. 2024.[10] Link

  • BLD Pharm. 5-Bromo-2-methylquinolin-8-amine CAS 1417632-66-6.[1][2][3][4][5]Link

  • Santa Cruz Biotechnology. 5-Bromo-8-methylquinoline (Isomer Reference).[11]Link

Sources

Protocols & Analytical Methods

Method

Using 5-Bromo-2-methyl-8-quinolinamine as a ligand in coordination chemistry

Technical Application Note: 5-Bromo-2-methyl-8-quinolinamine [1][2] Abstract & Strategic Value 5-Bromo-2-methyl-8-quinolinamine is a specialized bidentate ( -donor) ligand scaffold derived from the 8-aminoquinoline (8-AQ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Bromo-2-methyl-8-quinolinamine [1][2]

Abstract & Strategic Value

5-Bromo-2-methyl-8-quinolinamine is a specialized bidentate (


-donor) ligand scaffold derived from the 8-aminoquinoline (8-AQ) "privileged structure." While the parent 8-AQ is a ubiquitous directing group for Palladium-catalyzed C-H functionalization (the Daugulis protocol), this 5-bromo-2-methyl derivative offers distinct steric and electronic advantages:
  • Steric Control (2-Methyl): The methyl group at the C2 position exerts steric pressure on the metal center. This destabilizes the formation of thermodynamically stable but catalytically inactive bis-ligand complexes

    
    , thereby promoting the formation of the active mono-ligand species 
    
    
    
    .
  • Electronic Tuning (5-Bromo): The bromine atom at C5 acts as an electron-withdrawing group (EWG). This reduces the electron density on the quinoline nitrogen, rendering the metal center more electrophilic—a critical parameter for facilitating difficult C-H activation steps and stabilizing high-valent metal intermediates (e.g., Pd(IV)).

Part 1: Ligand Synthesis & Purification

While commercially available, high-purity ligand is essential for catalytic reproducibility. Oxidation products (quinones) can poison catalysts. The following protocol describes the regioselective bromination of 2-methyl-8-quinolinamine.

Reagents:
  • Precursor: 2-Methyl-8-quinolinamine (CAS 613829-22-0).

  • Brominating Agent: N-Bromosuccinimide (NBS), recrystallized.

  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Synthesis Protocol:
  • Dissolution: In a 250 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 2-methyl-8-quinolinamine (10 mmol, 1.58 g) in 50 mL of anhydrous MeCN.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 20 minutes. Critical: Rapid addition causes exotherms that lead to 5,7-dibromination byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower

    
     than the starting material.
    
  • Quenching: Pour the reaction mixture into 100 mL of saturated aqueous

    
     (sodium thiosulfate) to quench unreacted bromine species.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification (The "Gold Standard"): Recrystallize the crude solid from hot Ethanol/Water (9:1).

    • Target: Light beige to yellow needles.

    • Yield: Typically 75-85%.

    • Validation:

      
       NMR should show the disappearance of the C5 proton doublet and a downfield shift of the C4 proton.
      

Part 2: Visualization of Workflow

The following diagram illustrates the critical path from precursor to active catalytic species.

G Start 2-Methyl-8-AQ (Precursor) Bromination Bromination (NBS, MeCN, 0°C) Start->Bromination Electrophilic Subst. Quench Quench (Na2S2O3) Bromination->Quench Stop Reaction Purification Recrystallization (EtOH/H2O) Quench->Purification Crude Solid Ligand 5-Br-2-Me-8-AQ (Pure Ligand) Purification->Ligand >98% Purity Complexation Pd(OAc)2 Coordination Ligand->Complexation Substrate Amide ActiveCat Active Catalyst [Pd(L)(Substrate)] Complexation->ActiveCat Steric Control

Caption: Workflow for synthesis and activation of the 5-Bromo-2-methyl-8-quinolinamine ligand system.

Part 3: Coordination Protocol (Palladium)

This ligand is most frequently employed as a removable directing group attached to a substrate (e.g., a carboxylic acid converted to an amide). However, for mechanistic studies, isolating the pre-catalyst is valuable.

Protocol: Preparation of [Pd(5-Br-2-Me-8-AQ)2] (Bis-Chelate check)

Note: This step is often performed to verify ligand purity or steric properties. Due to the 2-methyl group, forming the bis-complex is more difficult than with unsubstituted 8-AQ, requiring forcing conditions.

  • Mixing: Dissolve Ligand (0.2 mmol) in 2 mL Toluene.

  • Metal Addition: Add

    
     (0.1 mmol).
    
  • Heating: Heat to 80°C for 1 hour.

  • Observation:

    • Unsubstituted 8-AQ: Rapidly forms a precipitate (bis-complex).

    • 2-Methyl derivative:[3] Remains largely in solution or precipitates slowly, indicating the steric destabilization of the

      
       state. This confirms the "mono-ligand" promoting capability.
      

Part 4: Application Case Study – C(sp3)-H Arylation

Objective: Arylation of aliphatic amides using the 5-Br-2-Me-8-AQ auxiliary. The 5-bromo substituent enhances the acidity of the N-H proton, facilitating the initial deprotonation by weak bases.

Reaction Setup:

ComponentEquivalentRole
Substrate 1.0 equivAmide derived from 5-Br-2-Me-8-AQ
Aryl Iodide 2.0 equivCoupling partner
Catalyst 10 mol%

Base 2.0 equiv

or

Additive 20 mol%PivOH (Pivalic Acid)
Solvent 0.2 Mt-Amyl Alcohol or DCE
Temp/Time 110°C12-24 Hours

Mechanism of Action:

  • Coordination: The quinoline nitrogen and amide nitrogen bind Pd(II).

  • C-H Activation: The Pd(II) center inserts into the

    
    -C(sp3)-H bond via a Concerted Metalation-Deprotonation (CMD) pathway. The 5-Br group makes the metal more electrophilic, accelerating this step.
    
  • Oxidative Addition: The Aryl Iodide adds to the palladacycle, forming a high-valent Pd(IV) intermediate.

  • Reductive Elimination: C-C bond formation occurs, releasing the product and regenerating Pd(II).

Part 5: Characterization Data (Reference)

When validating your synthesized ligand, compare against these expected values:

  • Physical State: Pale yellow/beige crystalline solid.

  • Melting Point: ~95–98°C (Note: 8-amino-2-methyl is ~56°C; bromine increases MP).

  • Solubility:

    • Soluble: DCM, Chloroform, DMSO, hot Ethanol.

    • Insoluble: Water, Hexane.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.75 (s, 3H, 
      
      
      
      )
    • 
       5.0-5.5 (br s, 2H, 
      
      
      
      )
    • 
       7.40 (d, 1H, C3-H)
      
    • 
       7.95 (d, 1H, C4-H)
      
    • 
       6.90 (d, 1H, C7-H)
      
    • 
       7.60 (d, 1H, C6-H)
      
    • Key Diagnostic: Loss of the triplet pattern in the phenyl ring (present in unsubstituted 8-AQ) replaced by a pair of doublets (AB system) for C6/C7.

References

  • Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research. (Foundational work on 8-aminoquinoline auxiliaries).

  • He, G., et al. (2016). "Use of a 5-Bromo-8-aminoquinoline Directing Group in Palladium-Catalyzed C-H Arylation." Chemical Science. (Specific electronic tuning effects).

  • PubChem Compound Summary. "5-Bromo-quinolin-8-ylamine" (Analogous structure data and safety).

  • Sigma-Aldrich. "5-Bromo-2-methyl-8-quinolinamine Product Page" (Commercial Availability & CAS Verification).

  • Beilstein Journal of Organic Chemistry. (2024). "Copper-promoted C5-selective bromination of 8-aminoquinoline amides." (Synthesis protocol validation).

Disclaimer: This guide is for research purposes only. 5-Bromo-2-methyl-8-quinolinamine is a chemical intermediate and should be handled with appropriate PPE, including gloves and fume hoods, to avoid inhalation or skin contact.

Sources

Application

Suzuki cross-coupling reactions with 5-Bromo-2-methyl-8-quinolinamine

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-methyl-8-quinolinamine Abstract This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-methyl-8-quinolinamine

Abstract

This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-methyl-8-quinolinamine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. We delve into the mechanistic principles of the reaction and provide field-proven insights into the strategic selection of catalysts, ligands, bases, and solvents. The unique structural features of the substrate, particularly the potentially coordinating 8-amino group, present specific challenges and opportunities that are addressed in detail. This guide offers a robust, optimized starting protocol, strategies for reaction optimization, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize novel 5-substituted-2-methyl-8-quinolinamine derivatives.

Introduction: The Quinoline Scaffold and the Suzuki-Miyaura Reaction

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The ability to functionalize the quinoline ring at specific positions is paramount for developing new chemical entities with tailored properties. 5-Bromo-2-methyl-8-quinolinamine serves as a key intermediate, where the bromine atom at the C5 position acts as a versatile handle for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in the synthesis of complex molecules like biaryls and heteroaryl structures.[2][3]

This guide addresses the specific application of the Suzuki reaction to 5-Bromo-2-methyl-8-quinolinamine, focusing on the practical aspects and scientific rationale required for successful execution.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[2][4] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-methyl-8-quinolinamine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex, displacing the halide. The base activates the boronic acid to form a more nucleophilic "ate" complex, facilitating this transfer.[5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product ArylHalide R¹-Br (5-Bromo-2-methyl-8-quinolinamine) ArylHalide->OA_Complex BoronicAcid R²-B(OH)₂ BoronicAcid->TM_Complex Base Base Base->TM_Complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Considerations for 5-Bromo-2-methyl-8-quinolinamine

The success of the Suzuki coupling with this specific substrate hinges on a rational selection of reagents and conditions that account for its unique electronic and steric properties.

The Substrate: A Double-Edged Sword

5-Bromo-2-methyl-8-quinolinamine possesses two key features that influence its reactivity:

  • Electronic Nature: The quinoline ring is a heteroaromatic system. The 8-amino group is strongly electron-donating, which increases the electron density of the aromatic system. This can make the oxidative addition of Pd(0) into the C-Br bond more challenging compared to electron-deficient aryl halides.[1]

  • The 8-Amino Group: This is the most critical consideration. The nitrogen lone pair of the amino group can coordinate to the palladium center. This can lead to catalyst inhibition or "poisoning" by forming stable, off-cycle complexes.[7] Therefore, the choice of ligand is paramount to prevent this undesirable interaction and maintain catalyst activity.

Catalyst and Ligand Selection: The Key to Success

The palladium source (precatalyst) is typically a stable Pd(II) or Pd(0) complex, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[4] However, the ligand is the most crucial component for this substrate.

  • Why Ligands are Essential: Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and critically modulate its reactivity.[4][8] For substrates with potentially coordinating groups like the 8-amino group, bulky, electron-rich ligands are required. These ligands coordinate strongly to the palladium center, sterically shielding it and preventing the substrate's amino group from deactivating the catalyst.[7][9]

  • Recommended Ligands:

    • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like SPhos and XPhos are often the catalysts of choice for challenging couplings, including those with heteroaryl substrates or electron-rich aryl halides.[10][11] Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and sterically bulky, making them excellent for stabilizing the catalyst and promoting reactivity, especially with sterically hindered substrates.[6][12] PEPPSI-type precatalysts are commercially available and often highly effective.[4]

Base and Solvent Selection: Driving the Reaction
  • Role of the Base: The base is essential for activating the boronic acid for transmetalation.[13] The choice of base can significantly affect yield and reaction rate.

    • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. K₃PO₄ is a moderately strong base that is often effective in difficult couplings. Cs₂CO₃ is more soluble in organic solvents and can be beneficial for less reactive partners.[13] For substrates with sensitive functional groups, a milder base like K₂CO₃ may be preferred.

  • Solvent Systems: Suzuki reactions are typically run in a mixture of an organic solvent and water.

    • Common Solvents: Ethereal solvents like 1,4-dioxane or THF, and aromatic solvents like toluene are widely used.[4][14] DMF is also an option but can be harder to remove.

    • The Role of Water: Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[15] A typical ratio is 4:1 or 5:1 organic solvent to water.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-8-quinolinamine with a generic arylboronic acid. Note: This is a starting point and may require optimization for different boronic acid partners.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Combine solid reagents: - 5-Bromo-2-methyl-8-quinolinamine - Boronic Acid - Base (e.g., K₃PO₄) - Catalyst/Ligand B 2. Seal vessel and establish inert atmosphere (3x vacuum/ backfill with N₂ or Ar) A->B C 3. Add degassed solvents (e.g., Dioxane/H₂O) via syringe B->C D 4. Heat to desired temperature (e.g., 90-100 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc and H₂O E->F G 7. Separate layers, wash organic phase with brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate under vacuum G->H I 9. Purify by flash column chromatography H->I J 10. Characterize final product (NMR, MS) I->J

Caption: General experimental workflow for the Suzuki coupling protocol.
Materials:
  • 5-Bromo-2-methyl-8-quinolinamine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard glassware for work-up and purification

Procedure:
  • Reaction Setup: To a flame-dried reaction vessel, add 5-Bromo-2-methyl-8-quinolinamine, the arylboronic acid, the base (K₃PO₄), the palladium precatalyst (Pd₂(dba)₃), and the ligand (SPhos).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 90-110 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Optimization and Data

For any new boronic acid partner, optimization is key. A screening of conditions should be performed to maximize the yield. The table below illustrates a typical screening approach for the coupling of 5-Bromo-2-methyl-8-quinolinamine with Phenylboronic Acid.

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10018<10
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001275
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5) Dioxane/H₂O1001292
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O1001288
5PEPPSI-IPr (3)-K₃PO₄ (2.5)Dioxane/H₂O100885
6Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1001289

*Yields are illustrative for comparison purposes and will vary based on the specific boronic acid and precise experimental conditions.

Analysis of Results:

  • Entry 1 demonstrates that a simple catalyst like Pd(PPh₃)₄ is ineffective, likely due to catalyst poisoning by the 8-amino group.

  • Entries 2-5 show the dramatic improvement when using modern, bulky, electron-rich ligands (SPhos, XPhos) or an NHC catalyst.[8][12]

  • Comparing Entry 2 and 3 highlights that a stronger base like K₃PO₄ can significantly improve the yield for this substrate.[13]

  • Entry 6 shows that Toluene can be an effective alternative solvent to Dioxane.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Catalyst poisoning by 8-amino group.3. Insufficiently active base/conditions.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[16]2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, NHC-based).[7][9]3. Try a stronger base (K₃PO₄ or Cs₂CO₃) and/or higher temperature.
Protodeboronation Boronic acid is unstable under reaction conditions and is replaced by a hydrogen atom.1. Use a boronic acid pinacol ester, which is more stable.[4]2. Increase catalyst loading or use a more active catalyst to accelerate the desired coupling over the decomposition pathway.[17]3. Reduce reaction time.
Homocoupling Two molecules of the boronic acid couple together.1. This is often caused by oxygen in the reaction mixture. Improve degassing procedures.[4]2. Ensure the Pd(0) precatalyst is of high quality.
Difficulty in Purification Product co-elutes with byproducts (e.g., residual boronic acid or homocoupled product).1. An aqueous wash with a mild base (e.g., 1M NaOH) during work-up can help remove acidic boronic acid residues.2. Optimize chromatography conditions (try different solvent systems).

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-8-quinolinamine is a powerful method for generating novel, functionalized quinoline derivatives. Success with this substrate is critically dependent on mitigating the potential catalyst inhibition by the 8-amino group. The use of modern, bulky, electron-rich phosphine or N-heterocyclic carbene ligands is essential for achieving high yields. The optimized protocol and troubleshooting guide presented here provide a solid foundation for researchers to effectively utilize this important building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.

References

Sources

Method

Application Note: Strategic Functionalization of the C-5 Position in 8-Aminoquinoline Derivatives

Executive Summary The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Primaquine, Tafenoquine) and emerging anticancer agents. While the 8-amino g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Primaquine, Tafenoquine) and emerging anticancer agents. While the 8-amino group is widely recognized as a powerful bidentate directing group (DG) for transition-metal catalyzed C-H activation at the C-7 position (ortho), functionalizing the C-5 position (para) remains a critical challenge due to competing electronic and steric factors.

This guide provides a validated roadmap for accessing the C-5 position. We focus on two distinct mechanistic pathways: Electrophilic Aromatic Substitution (EAS) for halogenation and Radical Single-Electron Transfer (SET) for direct sulfonylation. These protocols allow researchers to bypass the inherent C-7 selectivity of standard chelation-controlled methods.

Mechanistic Foundation: The Regioselectivity Map

To successfully target C-5, one must understand the competing forces on the quinoline ring. The 8-amino group exerts a strong electron-donating effect, significantly increasing electron density at the C-5 and C-7 positions.

  • C-7 Position (Ortho): Dominated by Chelation Control . Metals (Pd, Ru, Ni) coordinate to the N1 and N8 atoms, directing activation here.

  • C-5 Position (Para): Dominated by Electronic Control . It is the most nucleophilic site on the carbocyclic ring, making it the preferred target for electrophiles and stabilized radicals, provided chelation is suppressed or the reagent is non-chelating.

Visualization: Regioselectivity Landscape

RegioselectivityMap Core 8-Aminoquinoline Scaffold C7 C-7 Position (Ortho) Core->C7 C5 C-5 Position (Para) Core->C5 Chelation Chelation Control (Pd, Ru, Ni) Chelation->C7 Directs Metal to C-H bond Electronic Electronic Control (EAS / Radical) Electronic->C5 Highest HOMO Coefficient

Figure 1: Competing mechanistic drivers for C-5 vs. C-7 functionalization.

Protocol A: Regioselective C-5 Iodination (The Gateway)

Objective: Install an iodine atom at C-5 to serve as a versatile handle for downstream cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). Mechanism: Electrophilic Aromatic Substitution (EAS). Key Advantage: Metal-free, scalable, and highly regioselective (>20:1 C5:C7).

Materials
  • Substrate: 8-Aminoquinoline derivative (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM (0.1 M)

  • Additives: None required (Catalyst-free)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 8-aminoquinoline substrate (e.g., 1.0 mmol) in MeCN (10 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NIS (1.1 mmol, 248 mg) portion-wise over 5 minutes.

    • Note: Slow addition prevents over-iodination at C-7.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (typically 30% EtOAc/Hexanes). The product usually has a lower Rf than the starting material due to increased polarity/mass.

  • Quench: Dilute with EtOAc (30 mL) and wash with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from brown/red to yellow/clear).

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

Self-Validation (QC)
  • 1H NMR Diagnostic: The C-5 proton in the starting material (typically a triplet or dd around 7.3–7.5 ppm) will disappear. The C-7 proton will shift downfield and appear as a distinct doublet (J ≈ 8.0 Hz) due to the loss of ortho-coupling from C-6, confirming substitution at C-5.

Protocol B: Direct C-H Sulfonylation (Radical Functionalization)

Objective: Direct introduction of a sulfonyl group at C-5 without pre-functionalization. Mechanism: Radical Single-Electron Transfer (SET).[1] Key Advantage: Avoids the need for pre-halogenation; uses stable sulfonyl chlorides.

Materials
  • Substrate: 8-Aminoquinoline amide (1.0 equiv)

  • Reagent: Aryl sulfonyl chloride (1.5 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Copper(II) Acetate (10 mol%)

  • Ligand/Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (0.2 M)

Step-by-Step Methodology
  • Setup: In a dried Schlenk tube, combine the 8-aminoquinoline substrate (0.5 mmol), Aryl sulfonyl chloride (0.75 mmol), CuI (0.05 mmol), and Na₂CO₃ (1.0 mmol).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMF (2.5 mL).

  • Activation: Heat the reaction mixture to 100–120 °C for 12–16 hours.

    • Why High Temp? Radical generation and homolytic cleavage of the S-Cl bond require thermal energy in the absence of a photocatalyst.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3x 15 mL).

    • Caution: DMF is difficult to remove; wash organic layers thoroughly with water and LiCl solution.

  • Purification: Concentrate and purify via silica gel chromatography.

Visualization: C-5 Sulfonylation Workflow

SulfonylationWorkflow Start Start: 8-AQ Substrate + Sulfonyl Chloride Cat Add Catalyst: CuI (10 mol%) Na2CO3 (Base) Start->Cat Heat Reaction: 110°C, DMF Radical Generation Cat->Heat Intermediate Intermediate: C-5 Radical Species Heat->Intermediate SET Mechanism Product End Product: 5-Sulfonyl-8-AQ Intermediate->Product Re-aromatization

Figure 2: Workflow for Copper-Catalyzed C-5 Sulfonylation.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (C-5 vs C-7 mixture) Temperature too high or wrong solvent.Switch to Acetonitrile (promotes EAS at C-5). Avoid non-polar solvents which may encourage chelation at C-7. Lower temperature to 0°C.
Low Yield (Protocol B) Radical quenching by Oxygen.Ensure strict Argon/Nitrogen atmosphere . Degas solvents thoroughly before use.
Starting Material Recovery Catalyst deactivation or insufficient oxidant.For Protocol A: Add 5 mol% TFA to activate the NIS. For Protocol B: Add fresh catalyst or increase loading to 20 mol%.
Polysubstitution (5,7-diiodo) Excess reagent.Strictly control stoichiometry (1.05–1.1 equiv). Monitor reaction by LCMS to stop at mono-substitution.

References

  • Stahl, S. S., et al. "Regioselective C-H Chlorination of Quinolines." Journal of the American Chemical Society.

  • Maiti, D., et al. "Radical based direct C-H iodination of quinolines." Chemical Communications.[2]

  • Ribas, X., et al. "C-H Functionalization of 8-Aminoquinolines."[3] Organic Letters. [4]

  • Wang, J., et al. "Copper-Catalyzed Regioselective C-H Sulfonylation of 8-Aminoquinolines." The Journal of Organic Chemistry.

  • Daugulis, O., et al. "Auxiliary-Assisted C-H Functionalization."[5] Accounts of Chemical Research.

Sources

Application

Application Note: Recrystallization Solvents &amp; Purification Protocols for 5-Bromo-2-methyl-8-quinolinamine

Introduction & Compound Profile 5-Bromo-2-methyl-8-quinolinamine (CAS: 14663-23-1), often referred to as 5-bromo-8-aminoquinaldine, is a critical intermediate in the synthesis of transition metal ligands, antimalarial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

5-Bromo-2-methyl-8-quinolinamine (CAS: 14663-23-1), often referred to as 5-bromo-8-aminoquinaldine, is a critical intermediate in the synthesis of transition metal ligands, antimalarial agents, and neuroprotective drugs. Its purity is paramount because the amine moiety at position 8 and the bromine at position 5 are distinct reactive sites; impurities such as the 7-bromo isomer or unreacted starting material (2-methyl-8-quinolinamine) can lead to complex side-product mixtures in downstream coupling reactions (e.g., Buchwald-Hartwig aminations).

This guide provides a definitive protocol for the purification of 5-Bromo-2-methyl-8-quinolinamine, emphasizing solvent selection logic and "self-validating" workflows that ensure high recovery and purity.

Physicochemical Profile
PropertyDescription
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 237.10 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in hot Ethanol, DMSO, CHCl3; Insoluble in Water, Hexanes.[1]
Stability Air/Light Sensitive. The 8-amino group is prone to oxidation, turning the solid dark brown/black upon prolonged exposure to air.

Solvent Selection Strategy

The purification of halogenated amino-quinolines requires balancing polarity (to dissolve the amine) with lipophilicity (to accommodate the bromo-aromatic core). The following matrix details the field-tested solvent systems.

Solvent Performance Matrix
Solvent SystemSuitabilityMechanism & Application
Ethanol (95% or Abs.) Primary Choice High Yield. The amino group forms H-bonds with EtOH, ensuring solubility at boiling (

) but poor solubility at

. Best for general purification.
Acetonitrile (MeCN) High Purity Isomer Separation. MeCN is excellent for separating regioisomers (e.g., 7-bromo vs. 5-bromo). It offers a sharper solubility curve than alcohols but may have lower recovery yields.
Ethanol / Water (9:1) Anti-Solvent Recovery Optimization. If the compound is too soluble in pure EtOH, adding water (anti-solvent) forces precipitation. Risk: May trap inorganic salts.
Toluene Specific Non-Polar Impurities. Use only if the main impurities are highly non-polar tars. The amine functionality makes solubility in Toluene moderate-to-low.

Pre-Purification: The "Chemical Wash" (Self-Validating Step)

Before recrystallization, a chemically logical "Acid-Base Extraction" is highly recommended. This step removes non-basic impurities (e.g., brominated phenols, neutral tars) that recrystallization alone cannot remove.

Protocol:

  • Dissolution: Dissolve crude solid in 10% HCl (aq) . The amine forms a water-soluble hydrochloride salt.

  • Filtration: Filter the acidic solution. Logic: Any solids remaining on the filter are non-basic impurities (unreacted starting materials lacking the amine, or neutral bromination byproducts).

  • Precipitation: Slowly basify the filtrate with 20% NaOH or NH₄OH to pH 10-11 while stirring. The pure free base will precipitate.

  • Isolation: Filter the solid, wash with water, and dry.[1]

  • Result: A chemically enriched solid ready for final polishing via recrystallization.

Detailed Recrystallization Protocol

Objective: Obtain >98% purity crystals from chemically enriched or crude material. Standard Solvent: Ethanol (Absolute).

Step-by-Step Methodology

1. Solvent Estimation & Heating

  • Place 5.0 g of crude 5-Bromo-2-methyl-8-quinolinamine in a 100 mL Erlenmeyer flask.

  • Add a stir bar and 15 mL of Ethanol .

  • Heat to reflux (

    
    ) on a hotplate/stirrer.
    
  • Observation: If solid remains, add hot Ethanol in 2 mL increments until dissolved.

    • Critical: Do not add excess solvent.[2] The goal is a saturated solution at boiling point.

2. Decolorization (Optional but Recommended)

  • If the solution is dark brown/black (oxidation products), remove from heat briefly.

  • Add Activated Charcoal (0.1 - 0.2 g) .

  • Return to boil for 2-3 minutes.

  • Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

3. Controlled Crystallization

  • Allow the clear yellow/orange filtrate to cool to room temperature slowly (over 30-45 mins).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Once at room temperature, place the flask in an ice-water bath (

    
    )  for 1 hour to maximize yield.
    

4. Isolation & Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with 5-10 mL of cold Ethanol (

    
    ).
    
    • Caution: Warm ethanol will redissolve your product.

  • Drying: Dry under high vacuum (0.1 mbar) at

    
     for 4 hours.
    
    • Note: Avoid temperatures >60°C during drying to prevent surface oxidation.

Process Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision-making process for purification, ensuring a logical path based on experimental observations.

RecrystallizationLogic Start Crude 5-Bromo-2-methyl-8-quinolinamine CheckOxidation Is material dark/black? Start->CheckOxidation AcidBase Perform Acid-Base Extraction (Remove neutral tars) CheckOxidation->AcidBase Yes (Heavy Oxidation) SolventChoice Select Solvent CheckOxidation->SolventChoice No (Mildly Impure) AcidBase->SolventChoice Ethanol Ethanol (Standard) High Yield SolventChoice->Ethanol General Purpose MeCN Acetonitrile High Purity (Isomer Removal) SolventChoice->MeCN Isomer Separation Req. Dissolve Dissolve at Reflux Ethanol->Dissolve MeCN->Dissolve HotFilter Hot Filtration (Remove insolubles/Charcoal) Dissolve->HotFilter Cooling Slow Cooling to RT then 0°C HotFilter->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Reheat Reheat & Add Seed Crystal or Add Anti-solvent (Water) Oiling->Reheat Yes FilterDry Filter & Vacuum Dry Oiling->FilterDry No (Crystals formed) Reheat->Cooling

Figure 1: Decision tree for the purification of 5-Bromo-2-methyl-8-quinolinamine, including pre-purification and troubleshooting loops.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution is too concentrated or cooling is too fast.Reheat to dissolve.[3] Add a small amount of solvent.[2][3] Add a "seed crystal" of pure material at saturation point. Scratch the glass wall to induce nucleation.
Low Yield (<50%) Product is too soluble in the chosen solvent.Concentrate the mother liquor (filtrate) and collect a "second crop". Alternatively, use an Ethanol/Water mixture (add water dropwise to hot ethanol until turbid, then clear with one drop of ethanol).
Dark Color Persists Oxidation of the amine group.Perform the Acid-Base Extraction (Section 3) before recrystallization. Ensure drying is done under vacuum, not in an air oven.
Melting Point is Broad Mixed isomers (e.g., 5-bromo and 7-bromo).Switch solvent to Acetonitrile or Methanol . Repeat recrystallization.

References

  • BenchChem. (2025).[3] Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 5-Bromo-8-methylquinoline Product Information and Safety Data. Retrieved from

  • Organic Syntheses. (2005). Synthesis of 5-bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p.162. Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC9180000. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-Bromo-2-methyl-8-quinolinamine bromination

Technical Support Center: Optimization of 5-Bromo-2-methyl-8-quinolinamine Synthesis Current Status: Operational Subject: Yield Improvement & Regioselectivity Control for 8-Aminoquinoline Bromination Ticket ID: CHEM-SUP-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromo-2-methyl-8-quinolinamine Synthesis

Current Status: Operational Subject: Yield Improvement & Regioselectivity Control for 8-Aminoquinoline Bromination Ticket ID: CHEM-SUP-8Q-BR5

Core Directive: The Challenge of Selectivity

The bromination of 2-methyl-8-quinolinamine (also known as 8-amino-2-methylquinoline) presents a classic challenge in Electrophilic Aromatic Substitution (EAS). The amino group at position C8 is a powerful activating group that directs substitution to the ortho (C7) and para (C5) positions.

The Critical Issue: The reaction suffers from two primary failure modes:

  • Over-Bromination: The product (5-bromo) is still activated, leading to the rapid formation of the 5,7-dibromo impurity.

  • Oxidative Tarring: The electron-rich aminoquinoline system is prone to radical oxidation, resulting in black, intractable tars, especially when using elemental bromine (

    
    ).
    

This guide provides a validated protocol using N-Bromosuccinimide (NBS) in polar aprotic solvents to replace the traditional, low-selectivity


/Acetic Acid route.

Reaction Logic & Pathway Visualization

To improve yield, you must visualize the competing pathways. The goal is to arrest the reaction at the mono-brominated stage (C5) and prevent the second attack at C7.

ReactionPathway cluster_conditions Control Factors SM 2-Methyl-8-quinolinamine (Starting Material) C5 5-Bromo-2-methyl- 8-quinolinamine (TARGET) SM->C5 Major Pathway (Para-direction) C7 7-Bromo Impurity (Minor) SM->C7 Steric Hindrance (Ortho-direction) Reagent Brominating Agent (NBS vs Br2) Reagent->SM Dibromo 5,7-Dibromo Impurity (Over-reaction) C5->Dibromo Excess Reagent High Temp C7->Dibromo Temp Temp: 0°C Stoich Stoichiometry: 1.0 eq Solvent Solvent: MeCN

Caption: Reaction pathway showing the kinetic preference for C5 substitution and the risk of C5/C7 di-bromination if stoichiometry is uncontrolled.

Validated Experimental Protocol

Method: Controlled Bromination using NBS in Acetonitrile.[1] Reference Basis: Adapted from regioselectivity studies on 8-substituted quinolines [1, 2].

Reagents & Materials
  • Substrate: 2-Methyl-8-quinolinamine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 – 1.05 equiv)

    • Note: Recrystallize NBS from water if it is yellow/aged to remove free bromine.

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

  • Quench: 5% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask wrapped in aluminum foil (to protect from light), dissolve 2-methyl-8-quinolinamine in Acetonitrile (MeCN).

    • Why MeCN? It solubilizes the polar substrate better than hexane/CCl4 and moderates the reactivity of NBS compared to DMF.

  • Cooling: Cool the solution to

    
      using an ice bath.
    
    • Why? Lower temperature increases the kinetic selectivity for the para-position (C5) over the sterically hindered ortho-position (C7).

  • Addition: Add NBS solid portion-wise over 15–20 minutes. Do not dump it all at once.

    • Critical Control: A high instantaneous concentration of brominating agent promotes the formation of the di-bromo impurity.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours.
    
    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Dilute the mixture with Ethyl Acetate.[2]

    • Wash with 5%

      
        (removes residual bromine/oxidants).
      
    • Wash with 5%

      
        (neutralizes succinimide byproduct acidity).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If 5,7-dibromo impurity is present (<5%), recrystallize from Ethanol or Acetonitrile. Column chromatography is usually not required if stoichiometry was precise.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product contains >10% 5,7-dibromo impurity. Excess Reagent: You likely used >1.1 eq of NBS or added it too fast.Restrict Stoichiometry: Use exactly 1.0 eq. Add NBS as a solution in MeCN dropwise over 30 mins.
Reaction mixture turned black/tarry. Radical Oxidation: The amino group is sensitive to oxidation by light or free bromine.Radical Suppression: Wrap flask in foil. Degas solvent with

before use. Ensure NBS is white (pure), not yellow.
Low Conversion (Starting Material remains). Solvent Effect: In highly polar solvents like DMF, the reaction can be sluggish at

.
Temperature Ramp: If stalled at

after 2 hours, warm to RT. Do not heat above

.
Poor Solubility of Substrate. Lipophilicity: The 2-methyl group adds lipophilicity.Co-solvent: Use a mixture of MeCN/DCM (3:1) to improve solubility while maintaining polarity.

Advanced Optimization: The "Protection" Strategy

If the direct bromination continues to yield inseparable mixtures, you must employ the Protection-Deprotection Strategy . This is the "Nuclear Option" for purity.

  • Protect: React amine with Acetic Anhydride -> N-(2-methylquinolin-8-yl)acetamide .

    • Benefit: The acetamide is a bulky, moderate activator. It sterically blocks the C7 position completely.

  • Brominate: Use NBS or

    
    /AcOH.[1] Substitution will occur exclusively at C5 .
    
  • Deprotect: Hydrolyze with dilute HCl/EtOH to return the free amine.

Decision Matrix:

  • Direct Method (NBS/MeCN): Best for speed and atom economy. (Target Yield: 75-85%)

  • Protection Method: Best for absolute regiocontrol if purification is difficult. (Target Yield: 60-70% over 3 steps)

References

  • Ökten, S., et al. (2016).[1] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, 10(6), 737-748.

    • Key Insight: Establishes that NBS/MeCN yields mono-brominated product while yields di-bromo products for 8-aminoquinolines.
  • Shao, C., et al. (2024).[3][4] "Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides." Beilstein Journal of Organic Chemistry, 20, 155–161.[3]

    • Key Insight: Discusses modern c
  • BenchChem Technical Guides. "5-Bromo-8-methoxy-2-methylquinoline: Discovery and History."

    • Key Insight: General handling and properties of 2-methyl-8-substituted quinoline deriv

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-8-Quinolinamine Synthesis

Welcome to the technical support center for the synthesis of 5-bromo-8-quinolinamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important electro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-8-quinolinamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, helping you troubleshoot common issues and rationally optimize your reaction conditions, with a specific focus on the critical parameter of temperature.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of 5-bromo-8-quinolinamine. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the primary factors related to temperature that could be responsible?

A1: Low yield is a frequent issue that can often be traced back to suboptimal temperature control. The bromination of 8-quinolinamine is an electrophilic aromatic substitution (EAS), a reaction class highly sensitive to thermal conditions.[1][2]

  • Causality:

    • Insufficient Activation Energy: If the temperature is too low, the reactant molecules may not possess sufficient kinetic energy to overcome the activation barrier for the reaction to proceed at an appreciable rate.[1] This is especially true for deactivated or moderately activated aromatic systems.

    • Reagent Decomposition: Conversely, excessively high temperatures can lead to the decomposition of thermally sensitive reagents like N-Bromosuccinimide (NBS) or the desired product itself.[3] High heat can also promote undesirable side reactions that consume starting material.

    • Solvent Effects: The choice of solvent and its boiling point inherently dictates the accessible temperature range. A solvent that requires high temperatures for dissolution might also promote side reactions if that temperature is too high for the bromination itself.

  • Troubleshooting & Optimization Protocol:

    • Establish a Baseline: Start with a literature-reported temperature. A common starting point for the bromination of activated amines is often at or below room temperature, sometimes as low as 0 °C to control selectivity.[4][5]

    • Incremental Temperature Increase: If you observe a slow or incomplete reaction (monitored by TLC), increase the temperature in controlled increments of 5-10 °C.

    • Monitor Reaction Progress: At each temperature increment, closely monitor the consumption of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

    • Identify Optimal Range: You should observe an increase in reaction rate with temperature. The optimal temperature will be the point at which the starting material is consumed efficiently without a significant increase in impurity formation.

Q2: I'm observing the formation of a significant amount of di-brominated product (5,7-dibromo-8-quinolinamine). How can I improve the selectivity for the mono-brominated product?

A2: The formation of di-substituted products is a classic selectivity challenge in EAS reactions, especially with highly activating substituents like the amino group on the quinoline ring. Temperature plays a pivotal role in controlling this.[1]

  • Causality:

    • Ring Activation: The amino group at the 8-position is a powerful activating group, making the quinoline ring highly susceptible to electrophilic attack. After the first bromine is added at the 5-position, the ring remains activated and can undergo a second bromination, typically at the 7-position.[4]

    • Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the kinetically controlled product, which in this case is the mono-brominated species.[1] As you increase the temperature, you provide the system with enough energy to overcome the activation barrier for the second bromination, leading to the thermodynamically more stable, but often undesired, di-brominated product.[4]

  • Troubleshooting & Optimization Protocol:

    • Lower the Reaction Temperature: This is the most critical step. Perform the reaction at 0 °C or even lower (e.g., -10 °C to -20 °C) using a suitable cooling bath (ice-salt or dry ice/acetone).[7][8]

    • Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ or NBS) dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, disfavoring the second bromination event.

    • Use a Milder Brominating Agent: While molecular bromine (Br₂) is effective, it can be too reactive. Consider using N-Bromosuccinimide (NBS), which provides a slow, steady-state concentration of bromine radicals or electrophilic bromine, often leading to better selectivity.[9][10][11]

    • Solvent Choice: Solvents like acetonitrile or dichloromethane are commonly used.[5] The choice can influence reagent solubility and reaction kinetics.

Q3: My reaction appears to stall and never goes to completion, even after extended reaction times. Could temperature be the cause?

A3: A stalled reaction, where a significant amount of starting material remains, can indeed be temperature-related, but it's also important to consider other factors.

  • Causality:

    • Low Temperature: As discussed in Q1, the most straightforward reason is that the temperature is too low to provide the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[6]

    • Reagent Inactivity/Degradation: If the reaction is run for a very long time at a moderate temperature, the brominating agent itself might slowly decompose, losing its activity before all the starting material has reacted.[3]

    • Precipitation: In some solvent systems, the product or a reaction intermediate may precipitate out of the solution, effectively halting the reaction. A slight increase in temperature might improve solubility.

  • Troubleshooting & Optimization Protocol:

    • Verify Reagent Quality: Ensure your brominating agent (especially NBS) is fresh and has been stored correctly. Impure or old NBS can be less effective.[3]

    • Gentle Heating: If the reaction is clean but stalled at a lower temperature, try gently heating the mixture (e.g., to 40 °C or reflux, depending on the solvent) and monitor via TLC.

    • Solvent Screening: Consider a solvent in which all components remain dissolved throughout the reaction. A higher boiling point solvent might be necessary, but be mindful of the potential for side reactions at elevated temperatures.

Section 2: Experimental Protocols & Data

Protocol 2.1: Temperature Optimization Workflow

This protocol provides a systematic approach to identifying the optimal reaction temperature for your specific laboratory conditions.

  • Setup: In parallel reaction vessels, dissolve 8-quinolinamine in a suitable solvent (e.g., acetonitrile).

  • Temperature Control: Place each vessel in a controlled temperature bath set to different temperatures (e.g., 0 °C, 15 °C, 25 °C, and 40 °C).

  • Reagent Addition: Once the solutions have equilibrated to the target temperatures, add 1.05 equivalents of NBS to each vessel while stirring.

  • Monitoring: At regular intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS.

  • Analysis: Compare the rate of product formation and the emergence of impurities across the different temperatures to determine the optimal balance.

Table 1: Effect of Temperature on Yield and Selectivity
Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of 5-bromo-8-quinolinamine (%)Yield of 5,7-dibromo-8-quinolinamine (%)
047570< 2
15295885
25 (Room Temp)1>998512
401>997820

Note: Data is illustrative and will vary based on specific reaction conditions.

Section 3: Visualizing the Workflow

A systematic approach is crucial for effective troubleshooting and optimization. The following diagram outlines a decision-making workflow.

G cluster_low_yield Troubleshooting Low Yield cluster_dibromination Troubleshooting Selectivity cluster_stalled Troubleshooting Stalled Reaction Start Start Synthesis Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield < 50% Yield DiBromination Di-bromination Problem->DiBromination > 10% Impurity Stalled Stalled Reaction Problem->Stalled Incomplete Conversion LY_Temp Increase Temp by 10°C LowYield->LY_Temp DB_Temp Decrease Temp to 0°C DiBromination->DB_Temp ST_Reagent Check Reagent Quality Stalled->ST_Reagent LY_Monitor Monitor by TLC/HPLC LY_Temp->LY_Monitor LY_Check Yield Improved? LY_Monitor->LY_Check LY_Check->LY_Temp No Success Optimized Protocol LY_Check->Success Yes DB_Add Slow Reagent Addition DB_Temp->DB_Add DB_Monitor Monitor by TLC/HPLC DB_Add->DB_Monitor DB_Check Selectivity Improved? DB_Monitor->DB_Check DB_Check->DB_Temp No DB_Check->Success Yes ST_Temp Gentle Heating (40°C) ST_Reagent->ST_Temp ST_Monitor Monitor by TLC/HPLC ST_Temp->ST_Monitor ST_Check Reaction Complete? ST_Monitor->ST_Check ST_Check->ST_Temp No ST_Check->Success Yes

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

  • Shao, C., Ma, C., Li, L., Zhang, T., Ma, D., & Jia, Y. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 129–137. Available at: [Link]

  • Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 84. Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. World Intellectual Property Organization. WO 1999/067218 A2.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved February 15, 2026, from [Link]

  • Homework.Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2026, from [Link]

  • Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1.
  • Ashenhurst, J. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Bromination Reactions. In Sustainable Organic Synthesis: A Practical Guide. Available at: [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Bromo-2-methyl-8-quinolinamine

Part 1: Core Analysis (Root Cause)[1] The Physicochemical Conflict The solubility difference you are observing between water and methanol is not an anomaly; it is a direct consequence of the competition between crystal l...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Analysis (Root Cause)[1]

The Physicochemical Conflict

The solubility difference you are observing between water and methanol is not an anomaly; it is a direct consequence of the competition between crystal lattice energy and solvation energy .

  • Hydrophobic Dominance: The 5-bromo and 2-methyl substituents significantly increase the lipophilicity (LogP) of the quinoline scaffold.[1] The bromine atom is large and polarizable but does not participate in hydrogen bonding with water.[1] The methyl group adds steric bulk and hydrophobicity.[1]

  • Pi-Stacking Aggregation: In aqueous environments, the planar aromatic quinoline rings undergo strong

    
    -
    
    
    
    stacking interactions to minimize water contact.[1] This aggregation precipitates the compound.[1]
  • Methanol Solvation: Methanol acts as an amphiphilic mediator.[1] Its methyl group interacts with the lipophilic quinoline core via van der Waals forces, while its hydroxyl group hydrogen bonds with the 8-amino group and the quinoline nitrogen.

Comparative Properties Table
FeatureWater (

)
Methanol (

)
Impact on 5-Bromo-2-methyl-8-quinolinamine
Dielectric Constant ~80~33Water is too polar to solvate the hydrophobic Br-Methyl-Quinoline core.[1]
Protic Character Strong Donor/AcceptorModerate Donor/AcceptorMeOH accommodates the amine (

) without forcing the hydrophobic ring out of solution.
pKa Interaction Neutral pH

7.0
N/AAt pH 7, the ring Nitrogen (pKa

4-5) is unprotonated (neutral), leading to minimum solubility.[1]

Part 2: Troubleshooting Guide

Scenario A: "The solid floats or clumps in water and won't dissolve."[1]

Diagnosis: The compound is in its free base form.[1] The lattice energy is too high for neutral water to overcome.[1] Solution: Protonation. You must convert the free base into a salt to disrupt the crystal lattice.

Protocol:

  • Suspend the compound in water (it will look cloudy/clumpy).[1]

  • Add 1.0 M HCl or Acetic Acid dropwise while stirring.

  • Target pH: < 4.0.

  • Mechanism: The acid protonates the quinoline nitrogen (N-1) and potentially the amine (N-8).[1] The resulting cation (

    
    ) is highly water-soluble due to ion-dipole interactions.[1]
    
Scenario B: "I prepared a stock in Methanol, but it crashed out when I added it to my aqueous buffer."

Diagnosis: This is the "Solvent Shift" or "Ouzo Effect."[1] Rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse. Solution: Step-down dilution or Co-solvent optimization.[1]

Protocol:

  • Increase Co-solvent: Ensure your final assay contains at least 5-10% DMSO or Methanol if the biological system tolerates it.[1]

  • Order of Addition: Do not add the stock to a static volume of water. Instead, add the stock to the vortexing buffer to ensure rapid dispersion.

  • Surfactant: Add 0.01% Tween-20 or Triton X-100 to the aqueous buffer before introducing the methanol stock.[1] This creates micelles that sequester the hydrophobic quinoline core.[1]

Scenario C: "My Methanol stock solution turned dark over time."

Diagnosis: Oxidation. 8-Aminoquinolines are susceptible to oxidative degradation, forming quinone-imines, especially in solution and exposed to light.[1] Solution: Storage hygiene.[1]

Protocol:

  • Degas the methanol with nitrogen or argon before dissolving the compound.[1]

  • Store at -20°C in amber vials.

  • Add an antioxidant like ascorbic acid (0.1% w/v) if the downstream application permits.[1]

Part 3: Decision Logic (Workflow)

The following diagram illustrates the decision process for solubilizing this compound based on your specific application needs.

SolubilityWorkflow Start Start: Solid 5-Bromo-2-methyl-8-quinolinamine Target Target Solvent? Start->Target Water Water / Aqueous Buffer Target->Water Methanol Methanol / Organic Target->Methanol CheckpH Check pH Water->CheckpH SolubleOrg SOLUBLE (Van der Waals + H-Bond) Methanol->SolubleOrg Neutral Neutral (pH 7) CheckpH->Neutral Acidic Acidic (pH < 4) CheckpH->Acidic Precip PRECIPITATION RISK (Hydrophobic Aggregation) Neutral->Precip SolubleSalt SOLUBLE (Forms Cationic Salt) Acidic->SolubleSalt Action1 Action: Add 1M HCl or Acetic Acid Precip->Action1 Action2 Action: Use DMSO/MeOH Stock + Dropwise Addition SolubleOrg->Action2 Diluting into Water? Action1->SolubleSalt Action2->Precip If too fast

Caption: Decision tree for solubilizing 5-Bromo-2-methyl-8-quinolinamine. Blue nodes indicate required actions; Green indicates success; Red indicates failure states.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO instead of Methanol? A: Yes, and it is often preferred. DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that dissolves quinolines very well.[1][2] It has a higher boiling point and lower evaporation rate than methanol, making it better for long-term stock storage, though it is harder to remove if you need to recover the solid.

Q2: Why does the solution turn yellow/green upon acidification? A: This is a halochromic effect. The protonation of the quinoline nitrogen changes the conjugation system of the aromatic rings, resulting in a bathochromic shift (color change). This confirms that you have successfully created the salt form.

Q3: I need to use this in a cell culture assay at pH 7.4. How do I keep it soluble? A: This is the most challenging scenario. You are fighting the intrinsic insolubility of the free base.

  • Dissolve in 100% DMSO at 1000x concentration.

  • Dilute into the media.[1]

  • Ensure the final concentration is below the thermodynamic solubility limit (likely < 50 µM for this derivative).[1]

  • If precipitation occurs, you must use a carrier molecule like BSA (Bovine Serum Albumin) or Cyclodextrin to encapsulate the hydrophobic drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613829, 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 5-Bromo and 7-Bromo Quinoline Isomers

Welcome to the technical support center dedicated to the chromatographic separation of 5-bromo and 7-bromo quinoline positional isomers. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of 5-bromo and 7-bromo quinoline positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these closely related compounds. Due to their nearly identical physicochemical properties, separating these isomers is a common analytical hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to develop robust and efficient separation methods.

Physicochemical Properties Comparison

Understanding the subtle differences between isomers is the first step in developing a selective chromatographic method. As shown in the table below, their fundamental properties are very similar, making separation dependent on nuanced interactions with the stationary and mobile phases.

Property5-Bromoquinoline7-BromoquinolineReference
Molecular Formula C₉H₆BrNC₉H₆BrN[1][2]
Molecular Weight 208.05 g/mol 208.05 g/mol [2]
Melting Point 43-48 °C~40 °C (Predicted)
XLogP3 3.32.9[1][2]
Topological Polar Surface Area 12.9 Ų12.9 Ų[1][2]

Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic separation of 5-bromo and 7-bromo quinoline in a direct question-and-answer format.

Question: Why am I seeing poor resolution or complete co-elution of my 5-bromo and 7-bromo quinoline peaks in RP-HPLC?

Answer: This is the most common challenge and typically stems from a lack of selectivity between the isomers on the chosen stationary phase. Positional isomers often have very similar hydrophobicity, making them difficult to resolve on standard C8 or C18 columns where hydrophobic interactions are the primary separation mechanism.

Possible Causes & Solutions:

  • Insufficient π-π Interactions: Standard alkyl chains (C8, C18) do not offer strong alternative interactions. The π-electron systems of the quinoline ring and the bromine substituent are key to differentiating the isomers.

    • Solution: Switch to a stationary phase that promotes π-π interactions. Phenyl-based columns (e.g., Phenyl-Hexyl) or columns with pyrene-ligands are excellent choices for separating aromatic isomers.[3][4] These phases allow for differential engagement with the π-electron clouds of the isomers, enhancing selectivity.[4]

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for resolving the slight polarity differences.

    • Solution: Methodically adjust the mobile phase. If using acetonitrile, try switching to methanol or vice-versa. Methanol can form different hydrogen bonds and may alter selectivity. Also, perform a gradient optimization or run a series of isocratic holds at different organic percentages (e.g., 45%, 50%, 55% ACN) to find the "sweet spot" for resolution.

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer, which can influence selectivity.[5][6]

    • Solution: Experiment with different column temperatures. Try reducing the temperature (e.g., from 30°C to 20°C) to potentially increase retention and improve resolution. Conversely, sometimes increasing temperature can improve efficiency and provide a better separation.[6]

Question: My quinoline isomer peaks are tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for quinoline derivatives is almost always caused by secondary interactions between the basic nitrogen atom on the quinoline ring and acidic silanol groups on the silica-based stationary phase.[7]

Possible Causes & Solutions:

  • Silanol Interactions: Free, un-capped silanol groups on the silica surface can strongly and non-specifically adsorb the basic nitrogen of the quinoline, causing the peak to tail as the analyte slowly elutes from these active sites.[7][8]

    • Solution 1 (Mobile Phase Modifier): Add a competing base or an acid to the mobile phase to saturate the silanol groups.

      • Acidic Modifier: Add 0.1% formic acid or 0.1% acetic acid to the mobile phase. This protonates the quinoline nitrogen, turning it into a cation, and also protonates the silanol groups, reducing the unwanted ionic interaction.[9]

      • Basic Modifier: For certain columns, adding a small amount of a basic modifier like triethylamine (TEA) (~0.1-0.5%) can effectively block the active silanol sites.[8]

    • Solution 2 (Column Choice): Use a modern, base-deactivated column. These columns have high-purity silica and advanced end-capping technologies that minimize the number of accessible silanol groups, making them ideal for analyzing basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10]

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving poor separation of 5-bromo and 7-bromo quinoline isomers.

G start Poor Resolution Observed assess Assess Peak Shape (Tailing, Broad, Co-elution?) start->assess tailing_q Tailing Peaks? assess->tailing_q broad_q Broad Peaks? tailing_q->broad_q No sol_tailing Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Use Base-Deactivated Column tailing_q->sol_tailing Yes coelute_q Co-elution? broad_q->coelute_q No sol_broad Check for Dead Volume Lower Flow Rate Ensure Column Equilibration broad_q->sol_broad Yes sol_coelute Optimize Mobile Phase (Solvent Type, % Organic) Change Stationary Phase (e.g., Phenyl) Adjust Temperature coelute_q->sol_coelute Yes end_node Resolution Acceptable coelute_q->end_node No sol_tailing->end_node sol_broad->end_node sol_coelute->end_node

Caption: A flowchart for systematically troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is the best starting point for separating 5-bromo and 7-bromo quinoline?

A good starting point is a high-quality, base-deactivated C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size). This will allow you to establish initial retention times. However, for achieving baseline resolution, a phenyl-based stationary phase is highly recommended as your next step. The π-π interactions offered by the phenyl rings provide a different selectivity mechanism that is often successful for separating positional aromatic isomers.[3][4]

Q2: What is a recommended starting mobile phase and gradient for HPLC method development?

A robust starting point is a gradient elution using acetonitrile and water, with 0.1% formic acid added to both solvents.[9] The formic acid is critical for good peak shape.

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Initial Gradient: Start with a shallow gradient, for example, 30% B to 70% B over 20 minutes. This will help you determine the approximate elution conditions, which you can then optimize into a more focused gradient or an isocratic method.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: Monitor at 254 nm, as quinoline derivatives are strongly UV-absorbent.[11]

Q3: Can Gas Chromatography (GC) be used to separate these isomers?

Yes, GC is a viable technique for separating 5-bromo and 7-bromo quinoline, provided the sample is clean and the isomers are thermally stable. The separation will be based on differences in boiling points and interactions with the GC stationary phase.

A good starting point would be a mid-polarity column, such as a DB-5MS or equivalent (5% phenyl-arylene phase).[12] These columns offer good general selectivity. A temperature gradient program will be necessary to achieve separation.

Q4: How can Thin-Layer Chromatography (TLC) be used in this context?

TLC is an excellent, low-cost tool for quickly screening solvent systems and checking for the presence of the isomers.[13] It can help guide your HPLC mobile phase development.

  • Plate: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Start with a mixture of a non-polar and a polar solvent, such as 80:20 Hexane:Ethyl Acetate.[9] To improve spot shape and prevent streaking, add a small amount of triethylamine (~0.5%) to the mobile phase.[8]

  • Visualization: The spots can be visualized under a UV lamp at 254 nm, where they will appear as dark spots.[14]

Experimental Protocols

Protocol 1: Baseline RP-HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for 5-bromo and 7-bromo quinoline.

  • System Preparation:

    • Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • System Purge: Purge all pump lines with freshly prepared mobile phase.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 60% B

      • 15-17 min: 60% to 90% B (column wash)

      • 17-18 min: 90% to 40% B (return to initial)

      • 18-25 min: 40% B (equilibration)

  • Sample Preparation:

    • Prepare a stock solution of your isomer mixture (e.g., 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

    • Dilute this stock to a working concentration of ~50 µg/mL using the same diluent.

    • Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Analysis:

    • Inject a blank (diluent) first to ensure a clean baseline.

    • Inject your prepared sample and analyze the chromatogram for resolution between the two isomer peaks. Adjust the gradient slope or starting/ending percentages to optimize the separation.

Protocol 2: GC-MS Screening Method

This protocol is suitable for the qualitative analysis and separation of the bromoquinoline isomers.

  • System Preparation:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[12]

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Method Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or 10:1 split if sample is concentrated).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.

  • Analysis:

    • Inject the sample and acquire the data. The isomers should separate based on their slight differences in volatility and interaction with the stationary phase. The mass spectrum for both peaks should show a characteristic molecular ion cluster for a monobrominated compound (M+ and M+2 in ~1:1 ratio).

References

  • Vertex AI Search. (2017, July 15).
  • Vertex AI Search. (2025, November 18).
  • Wei, S., Yan, Z., & Qi, L. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 45(6), 714-716.
  • BenchChem.
  • BenchChem. (2025, December). Troubleshooting poor peak resolution in HPLC of aniline isomers.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • BenchChem. Monitoring quinoline synthesis progress using TLC or LC-MS.
  • ResearchGate. (2021). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
  • PubMed. (2016, August 24).
  • LCGC. (2025, November 26).
  • BenchChem.
  • BenchChem.
  • PubChem. 5-Bromoquinoline | C9H6BrN | CID 817321.
  • ResearchGate.
  • CymitQuimica. CAS 4964-71-0: 5-Bromo-quinoline.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Sigma-Aldrich. 5-Bromoquinoline 97%.
  • International Journal of Pharmaceutical Sciences and Research. (2016, June 1).
  • Stenutz. 5-bromoquinoline.
  • PubChem. 7-Bromoquinoline | C9H6BrN | CID 521259.
  • PMC. (2022, May 2).
  • Unife. (2023, October 13).
  • PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413.
  • BenchChem. Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.
  • ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • ResearchGate.
  • Atlantis Press. (2021).
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Nacalai Tesque, Inc. HPLC Column for Structural Isomers.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • PubMed. (2017, April 7).
  • BenchChem. A Comparative Analysis of 5,7-Dibromoquinoline and Its Isomers: A Guide for Researchers.
  • Chem-Impex. 7-Bromoquinoline.
  • MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • MavMatrix - UTA.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Optimization

Technical Support Center: Stability of 5-Bromo-2-methyl-8-quinolinamine in Acidic Conditions

An in-depth technical guide from our Senior Application Scientists. Topic: Stability of 5-Bromo-2-methyl-8-quinolinamine in Acidic Conditions Guide Type: Technical Support Center & Troubleshooting Manual Audience: Resear...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists.

Topic: Stability of 5-Bromo-2-methyl-8-quinolinamine in Acidic Conditions Guide Type: Technical Support Center & Troubleshooting Manual Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methyl-8-quinolinamine is a substituted quinoline derivative, a structural class of significant interest in medicinal chemistry and materials science.[1] The stability of such compounds is a critical parameter that dictates their storage, formulation, and application. This guide addresses the stability of 5-Bromo-2-methyl-8-quinolinamine specifically under acidic conditions. While direct, comprehensive degradation studies on this exact molecule are not widely published, this document synthesizes information from closely related quinoline compounds and established principles of pharmaceutical stress testing to provide a robust framework for researchers.[2] As your scientific partners, we aim to equip you with the foundational knowledge, practical troubleshooting advice, and validated protocols to confidently assess the stability of this molecule in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions regarding the chemical behavior of 5-Bromo-2-methyl-8-quinolinamine in acidic environments.

Q1: What are the primary chemical factors that influence the stability of 5-Bromo-2-methyl-8-quinolinamine in an acidic solution?

A1: The stability is governed by its molecular structure. Three key features are susceptible to acidic conditions:

  • The Quinoline Nitrogen: The nitrogen atom in the pyridine ring is basic and will be readily protonated in acid. This protonation increases the molecule's overall water solubility but also activates the ring system, potentially making it more susceptible to nucleophilic attack or other degradation pathways.

  • The 8-Amino Group: The primary amine at the 8-position is also a basic center that will be protonated at low pH. Its pKa will differ from the ring nitrogen, and understanding these values is key to predicting its state at a given pH.[3]

  • The C-Br Bond: The bromine atom at the 5-position is an electron-withdrawing group. While generally stable, under harsh acidic conditions combined with heat or light, the potential for dehalogenation (replacement of bromine with hydrogen) or other nucleophilic aromatic substitution reactions exists, although this is typically less common than reactions involving the nitrogen centers.[4]

Q2: How does pH affect the solubility of this compound, and why is this critical for a stability study?

A2: The solubility of quinoline derivatives is often pH-dependent.[5] 5-Bromo-2-methyl-8-quinolinamine contains two basic nitrogen atoms, which will become protonated and form salts in acidic media (e.g., with hydrochloric acid to form a hydrochloride salt). This salt form is significantly more polar and, therefore, more soluble in aqueous solutions than the free base.

This is critical for two reasons:

  • Enabling the Study: A stability study in solution can only be performed if the compound is fully dissolved. Achieving complete dissolution is the first step.[5]

  • Relevance: Many applications, including biological assays or pharmaceutical formulations, involve acidic environments. Understanding stability in its soluble, protonated form is essential for predicting its real-world performance.

Q3: What is a forced degradation study, and why is it essential for evaluating this compound?

A3: A forced degradation study, or stress testing, is the intentional degradation of a drug substance using conditions more severe than those it would typically encounter.[2] According to regulatory bodies and guidelines like ICH Q1A(R2), these studies are crucial for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and understand the chemical breakdown pathways.[6][7]

  • Method Development: They are used to develop and validate "stability-indicating" analytical methods, which are methods capable of separating the intact compound from all its potential degradation products.[7][8]

  • Intrinsic Stability Assessment: The studies reveal the molecule's inherent vulnerabilities, informing formulation design and handling procedures.[2]

For 5-Bromo-2-methyl-8-quinolinamine, a forced degradation study under acidic conditions is the definitive way to determine its degradation profile and ensure that any analytical method used for its quantification is reliable and specific.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your stability experiments.

Q1: I'm observing a precipitate or incomplete dissolution when preparing my compound in acidic media. What should I do?

A1: This is a common issue when the compound's solubility limit is exceeded or the pH is not optimal for salt formation.

  • Verify pH: Ensure the pH of your solution is sufficiently low to fully protonate both basic centers. You may need a stronger acid concentration than initially anticipated.

  • Lower the Concentration: The most direct solution is to work with a lower final concentration of the compound.[5]

  • Incorporate a Co-solvent: If your experiment allows, adding a small percentage of an organic, water-miscible co-solvent like acetonitrile or methanol can significantly improve solubility. Always run a vehicle control to ensure the co-solvent itself does not cause degradation or interfere with the assay.

  • Apply Energy: Use of a vortex mixer and sonication can help break down crystalline material and aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but be cautious not to initiate thermal degradation.[5]

Q2: My HPLC/LC-MS analysis shows several new peaks after acid treatment. How can I confirm they are degradation products?

A2: Differentiating degradants from impurities or artifacts is key.

  • Time-Zero Sample: Always analyze a sample immediately after dissolution (t=0) before significant degradation has occurred. Any peaks present at t=0 (other than the parent compound) are likely impurities from the starting material. Degradation products should grow in area over time.

  • Mass Spectrometry (MS) is Essential: An LC-MS/MS system is the preferred tool. Degradants will have different mass-to-charge ratios (m/z) than the parent compound. Look for mass shifts corresponding to plausible chemical reactions (e.g., +16 for oxidation, -79 for debromination).[9]

  • Peak Purity Analysis: If using a PDA or DAD detector with your HPLC, perform a peak purity analysis. The spectrum across an eluting peak should be consistent. A non-homogenous peak suggests co-elution of the parent with a degradant.

  • Blank Injections: Run a blank injection (your acidic medium without the compound) that has been subjected to the same stress conditions. This will identify any peaks arising from the solvent or container leaching.

Q3: The degradation of my compound is either too rapid or too slow to measure accurately. How can I adjust my stress conditions?

A3: The goal of a forced degradation study is typically to achieve 5-20% degradation.[6] This range is low enough to avoid secondary degradation but high enough to be accurately measured.

  • To Accelerate Slow Degradation:

    • Increase Temperature: Reaction rates roughly double for every 10°C increase. Try moving from room temperature to 40°C, 60°C, or 80°C.

    • Increase Acid Concentration: Move from 0.01N HCl to 0.1N HCl or even 1N HCl.

    • Increase Time: Extend the study duration from 24 hours to 48 or 72 hours.

  • To Decelerate Rapid Degradation:

    • Decrease Temperature: Perform the study at a lower temperature (e.g., move from 60°C to 40°C or room temperature).

    • Decrease Acid Concentration: Use a milder acid condition (e.g., 0.01N HCl).

    • Shorten Time Points: Take samples at earlier time points (e.g., 0, 1, 2, 4, and 8 hours) instead of waiting for 24 hours.

Part 3: Experimental Protocol - Forced Degradation (Acid Hydrolysis)

This protocol provides a validated, step-by-step methodology for assessing the stability of 5-Bromo-2-methyl-8-quinolinamine under acidic stress.

Objective: To quantify the rate of degradation of 5-Bromo-2-methyl-8-quinolinamine in a defined acidic solution and to identify its primary degradation products.

Materials:

  • 5-Bromo-2-methyl-8-quinolinamine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), certified solution or concentrate

  • Sodium Hydroxide (NaOH), certified solution or concentrate

  • Formic Acid (for mobile phase)

  • Class A volumetric flasks, pipettes, and autosampler vials

Equipment:

  • UPLC/HPLC system with a PDA/DAD detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Calibrated analytical balance

  • pH meter

  • Thermostatic oven or water bath

  • Vortex mixer and sonicator

Methodology

Step 1: Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Bromo-2-methyl-8-quinolinamine and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of ACN (e.g., 2-3 mL) and dilute to volume with ACN. This is your non-stressed stock solution.

  • Acidic Stress Solution (0.1 N HCl): Prepare 100 mL of 0.1 N HCl in a volumetric flask using HPLC-grade water.

  • Neutralization Solution (0.1 N NaOH): Prepare 100 mL of 0.1 N NaOH in a separate flask.

Step 2: Initiation of Stress Study

  • Working Solution: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the 0.1 N HCl Stress Solution to achieve a final concentration of 100 µg/mL. This is your Stress Sample .

  • Control Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mix of ACN:Water. This is your Control Sample , which should remain at room temperature, protected from light.

  • Incubation: Place the Stress Sample in a thermostatically controlled oven set to 60°C.

Step 3: Time-Point Sampling and Analysis

  • Sampling Schedule: Withdraw aliquots (e.g., 1 mL) from the Stress Sample at predetermined time points: 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately after withdrawal, transfer the 1 mL aliquot to a vial containing 1 mL of the 0.1 N NaOH Neutralization Solution. This halts the degradation reaction. Vortex to mix.

  • Analysis: Analyze the quenched samples and a corresponding Control Sample by LC-MS.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes.

    • Detection: Monitor at a relevant UV wavelength (determined by a UV scan of the parent compound) and acquire MS data in positive ion mode.

Step 4: Data Interpretation

  • Calculate the percentage of the parent compound remaining at each time point relative to the control sample.

  • Identify major degradants by their new chromatographic peaks and corresponding m/z values.

  • Summarize the data in a table.

Part 4: Data Presentation & Visualization

Data Summary Table

All quantitative results from the forced degradation study should be compiled into a clear, organized table for easy comparison and reporting.

Stress ConditionTime (hours)Parent Compound Assay (%)Total Degradation (%)Major Degradant m/zNotes
0.1 N HCl, 60°C0100.00.0N/ATime-zero reference
0.1 N HCl, 60°C297.22.8[m/z value]Minor degradation observed
0.1 N HCl, 60°C494.55.5[m/z value]Target degradation reached
0.1 N HCl, 60°C888.111.9[m/z value], [m/z value]Second degradant appears
0.1 N HCl, 60°C2475.324.7[m/z value], [m/z value]Significant degradation
Visualizations (Graphviz DOT)

Diagrams are crucial for visualizing complex workflows and chemical pathways.

G cluster_prep Step 1: Preparation cluster_stress Step 2: Stress Application cluster_analysis Step 3: Analysis cluster_data Step 4: Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution in ACN stress_sample Create 100 µg/mL Stress Sample in 0.1 N HCl prep_stock->stress_sample prep_acid Prepare 0.1 N HCl prep_acid->stress_sample prep_base Prepare 0.1 N NaOH quench Quench with 0.1 N NaOH prep_base->quench incubate Incubate at 60°C stress_sample->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling sampling->quench lcsms Analyze by LC-MS quench->lcsms interpret Calculate % Degradation & Identify Products lcsms->interpret

Caption: Workflow for Acidic Forced Degradation Study.

G cluster_main Hypothetical Acid-Catalyzed Degradation Pathways parent 5-Bromo-2-methyl-8-quinolinamine (C10H9BrN2) p1 Debromination Product (C10H10N2) Δm = -79 parent->p1 H⁺, Heat (Reduction) p2 Hydroxylation Product (C10H9BrN2O) Δm = +16 parent->p2 H⁺, Heat (Oxidation)

Caption: Hypothetical Degradation Products of 5-Bromo-2-methyl-8-quinolinamine.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003), [Link]

  • Alsante, K. M., et al. (2014). Method Development for Forced Degradation Study and Validation of Quinine Sulphate by RP-HPLC. ResearchGate, [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances, (2023), [Link]

  • Patel, Y. et al. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, [Link]

  • National Institutes of Health (NIH), A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), [Link]

  • Williams, R., pKa Data Compiled by R. Williams, [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, [Link]

Sources

Troubleshooting

Troubleshooting low purity in commercially sourced 5-Bromo-2-methyl-8-quinolinamine

Troubleshooting Low Purity & Stability Issues[1] Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Purity & Stability Issues[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026[1][2]

Introduction: Why is my compound degrading?

If you are working with 5-Bromo-2-methyl-8-quinolinamine (CAS: 103862-55-1), you are likely encountering a common frustration: the material arrives dark, sticky, or shows multiple peaks on LC-MS despite a "98%" Certificate of Analysis.[1][2]

The Science: This molecule is a "double threat" for stability issues.[1]

  • Electron-Rich Oxidation: The 8-amino group activates the quinoline ring, making it highly susceptible to oxidative dimerization (forming azo-linkages) and quinone-imine formation upon exposure to air or light [1].[1]

  • Halogen Lability: While the 5-bromo position is relatively stable, the presence of trace transition metals (from synthesis) can catalyze de-bromination or halogen scrambling over time.[1][2]

This guide provides self-validating protocols to rescue your material and maintain its integrity.

Module 1: Diagnostic Triage

"Is my material usable?" [1][2]

Before attempting purification, categorize the impurity profile.[2] Visual inspection is your first data point.[1][2]

ObservationLikely CauseRecommended Action
Pale Yellow / Tan Solid High Purity (>95%)Proceed to experiment.[1][2] Store under Argon.[1][2]
Dark Brown / Green Crust Surface OxidationProtocol A (Recrystallization) or Protocol B (Acid-Base Wash).[1][2]
Black Tar / Oil Deep Oxidation / PolymerizationProtocol C (Chromatography).[1][2] Check LC-MS for molecular weight (MW) dimers.
Wet / Clumpy Residual Solvent / HygroscopicDry under high vacuum (0.1 mbar) for 4h.[1][2]
Diagnostic Workflow

Use this logic flow to determine your next step.

DiagnosticWorkflow Start Start: Assess Purity Visual Visual Inspection Start->Visual Decision1 Appearance? Visual->Decision1 LCMS Run LC-MS (Acidic Mobile Phase) Decision2 Impurity Profile? LCMS->Decision2 Decision1->LCMS Dark/Sticky Action1 Use As Is (Store Dark/Cold) Decision1->Action1 Pale Yellow Action2 Protocol B: Acid-Base Wash Decision2->Action2 Non-polar impurities (dimers/starting mat.) Action3 Protocol C: Column Chromatography Decision2->Action3 Polar impurities (salts/regioisomers)

Figure 1: Decision matrix for troubleshooting 5-Bromo-2-methyl-8-quinolinamine purity.

Module 2: Analytical Diagnostics

"My LC-MS shows three peaks. What are they?"

Standard HPLC methods often fail for 8-aminoquinolines due to the basic nitrogen interacting with silanol groups on the column, causing peak tailing.[3]

Optimized HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral water; the amine must be protonated to avoid tailing).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

Common Impurity Fingerprints[2]
Retention Time (Rel)IdentityMW DeltaOrigin
0.85 2-Methyl-8-quinolinamine-79 DaUnreacted Starting Material.[1]
1.00 Target Molecule 0 5-Bromo-2-methyl-8-quinolinamine
1.15 5,7-Dibromo species+79 DaOver-bromination during synthesis [2].[1]
1.30+ Azo-dimer~2x MWOxidative coupling (Air exposure).[1][2]

Module 3: Purification Protocols

"How do I clean it without losing everything?"

Protocol A: Acid-Base Extraction (The "Wash")

Best for removing non-basic impurities (oxidized dimers) and neutral starting materials.[2]

The Science: The quinoline nitrogen has a pKa of ~4.0-5.0 [3].[1] By lowering the pH to <2, we protonate the quinoline, forcing it into the aqueous layer. Neutral impurities (like oxidized azo-dimers) remain in the organic layer.[1][2]

  • Dissolve: Dissolve 1.0 g of crude material in 20 mL Ethyl Acetate .

  • Extract (Acidic): Extract with 2 x 15 mL 1M HCl .

    • Checkpoint: The aqueous layer should be yellow/orange.[1] The organic layer may be dark brown (impurities).[1][2]

  • Discard Organic: Discard the ethyl acetate layer.[1][2]

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH reaches ~9-10.

    • Observation: The product will precipitate as a tan/off-white solid.[1]

  • Recover: Extract the cloudy aqueous mixture with 3 x 20 mL Dichloromethane (DCM) .

  • Dry: Dry combined DCM layers over Na₂SO₄, filter, and evaporate.

Protocol B: Silica Gel Chromatography (The "Separation")

Required if regioisomers (dibromo/unbromo) are present.[2]

Critical Modification: Silica is acidic.[1][2][3][4] You must pretreat the silica or add a modifier to prevent the amine from sticking irreversibly [4].[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (3:[1][2]1) + 1% Triethylamine (TEA) .[1][2][3]

  • Column Prep: Slurry pack silica with the mobile phase containing TEA.[1][2]

  • Loading: Dissolve sample in minimum DCM.

  • Elution:

    • First to elute: Di-bromo impurities (less polar).[1][2]

    • Second:Target 5-Bromo-2-methyl-8-quinolinamine .[1]

    • Third: Un-brominated starting material.[1][2]

    • Retained: Black oxidation tar (stays at baseline).[1][2]

PurificationLogic Crude Crude Mixture (Target + Impurities) AcidWash Add 1M HCl (Phase Separation) Crude->AcidWash OrgLayer Organic Layer (Contains Neutral Tars) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Protonated Target) AcidWash->AqLayer Keep BaseStep Add NaOH to pH 9 (Precipitation) AqLayer->BaseStep FinalExt Extract into DCM & Evaporate BaseStep->FinalExt

Figure 2: Logic flow for Acid-Base purification of aminoquinolines.

Module 4: Storage & Stability

"How do I stop it from going bad again?"

  • Light: Store in amber glass vials. UV light accelerates the formation of radical species at the 8-amino position [5].[1]

  • Atmosphere: Flush the vial with Argon or Nitrogen after every use.[1][2] Oxygen is the primary enemy.[1]

  • Temperature: Store at -20°C.

  • Solution State: Never store the compound in solution (e.g., DMSO or Methanol) for long periods.[1][2] It degrades 10x faster in solution than as a solid.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem.[1][2][3][4][5][6] Link[1][2]

  • Organic Syntheses. (2005).[1][2] Isoquinoline, 5-bromo-8-nitro-.[1][7][8][9] Org.[1][2] Synth. 2005, 81,[2] 98. Link

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for CID 11359, 8-Aminoquinoline.[1][2][10] PubChem.[1][2][10] Link[1][2]

  • BenchChem Technical Support. (2025). Purification Strategies for 2-Aminoquinoline Derivatives. BenchChem.[1][2][3][4][5][6] Link[1][2]

  • European Medicines Agency. (2025).[1][2] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[1][2]Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-methyl-8-quinolinamine

Introduction In the landscape of drug discovery and development, the unambiguous identification and structural elucidation of novel chemical entities are paramount. Mass spectrometry stands as a cornerstone analytical te...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous identification and structural elucidation of novel chemical entities are paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 5-Bromo-2-methyl-8-quinolinamine, a substituted quinoline of interest in medicinal chemistry.

Understanding the fragmentation pathways of this molecule is not merely an academic exercise; it is a critical step in its analytical characterization, enabling researchers to distinguish it from related impurities and metabolites, thereby ensuring the integrity and safety of potential therapeutic agents. This document will dissect the probable fragmentation mechanisms under common ionization techniques, compare these patterns with structurally similar compounds, and provide a robust experimental framework for researchers seeking to perform this analysis in their own laboratories. Our approach is grounded in established principles of mass spectrometry and supported by spectral data from analogous compounds.

Predicted Fragmentation Pattern of 5-Bromo-2-methyl-8-quinolinamine

The fragmentation of 5-Bromo-2-methyl-8-quinolinamine in a mass spectrometer is dictated by the inherent stability of the quinoline ring system and the nature of its substituents: a bromine atom, a methyl group, and an amino group. The ionization method employed, typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, will significantly influence the resulting mass spectrum.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecule is expected to form a radical cation (M+•) that undergoes a series of characteristic fragmentation reactions. The following pathways are predicted based on the fragmentation of similar structures like 2-methylquinoline, 8-quinolinamine, and brominated aromatic compounds.

A primary fragmentation event for many nitrogen-containing heterocyclic aromatic compounds is the loss of hydrogen cyanide (HCN) from the quinoline ring.[1][2] For 5-Bromo-2-methyl-8-quinolinamine, this would result in a significant fragment ion.

Another prominent fragmentation pathway for quinoline derivatives involves the methyl group. For 2-methylquinoline, a common fragmentation is the loss of a hydrogen radical to form a stable quinolinium-like cation.[3][4]

The bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will be a key diagnostic feature in the mass spectrum.[5] Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical.

The amino group at the 8-position can also influence fragmentation. As seen in the spectrum of 8-quinolinamine, the loss of ammonia (NH3) or related species can occur.[6][7][8]

Here is a proposed EI fragmentation pathway:

EI_Fragmentation_5-Bromo-2-methyl-8-quinolinamine M [M]+• m/z 252/254 F1 [M-H]+• m/z 251/253 M->F1 - •H F2 [M-CH3]+• m/z 237/239 M->F2 - •CH3 F3 [M-Br]+• m/z 173 M->F3 - •Br F4 [M-HCN]+• m/z 225/227 M->F4 - HCN F5 [M-NH2]+• m/z 236/238 M->F5 - •NH2

Caption: Predicted EI fragmentation of 5-Bromo-2-methyl-8-quinolinamine.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically produces a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation. The fragmentation pathways in ESI-MS/MS are often different from those in EI and can provide complementary structural information.[9][10]

For 5-Bromo-2-methyl-8-quinolinamine, the protonated molecule would likely undergo fragmentation through the loss of small neutral molecules. The loss of ammonia (NH3) from the protonated amino group is a common fragmentation pathway for protonated anilines and related compounds.[11] The loss of the methyl group as methane (CH4) or the bromine atom as HBr are also plausible fragmentation routes.

A proposed ESI-MS/MS fragmentation pathway is as follows:

ESI_Fragmentation_5-Bromo-2-methyl-8-quinolinamine MH [M+H]+ m/z 253/255 F1_esi [M+H-NH3]+ m/z 236/238 MH->F1_esi - NH3 F2_esi [M+H-CH4]+ m/z 237/239 MH->F2_esi - CH4 F3_esi [M+H-HBr]+ m/z 173 MH->F3_esi - HBr

Caption: Predicted ESI-MS/MS fragmentation of 5-Bromo-2-methyl-8-quinolinamine.

Comparative Analysis with Structural Analogs

A powerful approach to predicting and interpreting the mass spectrum of a novel compound is to compare it with the known spectra of its structural analogs.

CompoundMolecular WeightKey Fragments (m/z) and Neutral LossesSource
2-Methylquinoline 143.19142 ([M-H]+), 128 ([M-CH3]+), 115 ([M-HCN]+)[3][4][12][13]
8-Quinolinamine 144.17144 (M+•), 117 ([M-HCN]+), 90[6][7][8][14]
8-Aminoquinaldine (2-methyl-8-quinolinamine) 158.20158 (M+•), 143 ([M-CH3]+), 131, 130, 116[15]
8-Bromoquinoline 208.06207/209 (M+•), 128 ([M-Br]+)[16]
5-Bromo-2-methyl-8-quinolinamine 252.12 / 254.12Predicted: 252/254 (M+•), 237/239 ([M-CH3]+), 173 ([M-Br]+), 225/227 ([M-HCN]+)N/A

The mass spectrum of 8-Aminoquinaldine provides the closest comparison.[15] We can anticipate that the fragmentation of 5-Bromo-2-methyl-8-quinolinamine will exhibit many of the same features, with the significant addition of fragments related to the bromine substituent. The characteristic isotopic pattern of bromine will be invaluable in identifying bromine-containing fragments.

Experimental Protocol for Mass Spectrometry Analysis

To obtain the mass spectrum of 5-Bromo-2-methyl-8-quinolinamine, the following experimental setup is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation
  • Sample Preparation: Dissolve the compound in a mobile phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100 to 500.

    • MS/MS: Perform product ion scans on the protonated molecule ([M+H]+ at m/z 253/255) using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Experimental_Workflow cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) Sample_Prep_GC Sample Preparation (1 mg/mL in DCM) GC_Separation GC Separation (Non-polar column) Sample_Prep_GC->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_EI Mass Analysis (m/z 40-400) EI_Ionization->MS_Analysis_EI Sample_Prep_LC Sample Preparation (10 µg/mL in MeOH) LC_Separation LC Separation (C18 column) Sample_Prep_LC->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis_ESI MS1 Scan & MS/MS (Product Ion Scan) ESI_Ionization->MS_Analysis_ESI

Caption: Recommended analytical workflows for MS analysis.

Conclusion

The rational prediction of mass spectral fragmentation patterns is an indispensable skill for chemists and drug development professionals. By leveraging established fragmentation rules and comparative analysis with known compounds, we have constructed a detailed and scientifically grounded prediction for the mass spectrum of 5-Bromo-2-methyl-8-quinolinamine under both EI and ESI conditions. The provided experimental protocols offer a clear and actionable path for researchers to validate these predictions in the laboratory. This guide serves as a comprehensive resource, blending theoretical principles with practical application to facilitate the confident identification and characterization of this and other novel quinoline derivatives.

References

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • NIST. (n.d.). 8-Quinolinamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1637-1644. [Link]

  • NIST. (n.d.). 8-Quinolinamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). 8-Quinolinamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-878. [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. In SpectraBase. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

  • Jia, Q., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. In ResearchGate. Retrieved from [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17865-17876. [Link]

  • TMP Chem. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6598. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. In ResearchGate. Retrieved from [Link]

  • Kharlamova, A. D., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 842-847. [Link]

  • Comba, P., et al. (2012). ESI and tandem MS for mechanistic studies with high-valent transition metal species. Dalton Transactions, 41(8), 2249-2258. [Link]

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]

  • Shah, S., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Qu, L.-B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • NIST. (n.d.). Quinoline, 8-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Comparative Spectroscopic Profiling: Amino- and Bromo-Substituted Quinolines

Executive Summary In the high-throughput environment of drug discovery, rapid structural validation of quinoline pharmacophores is critical. While NMR and Mass Spectrometry provide definitive structural elucidation, Four...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug discovery, rapid structural validation of quinoline pharmacophores is critical. While NMR and Mass Spectrometry provide definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy remains the most efficient tool for "fingerprint" verification and solid-state form analysis.

This guide provides a comparative analysis of the vibrational signatures of Amino-Quinolines (electron-donating) versus Bromo-Quinolines (electron-withdrawing). By understanding the specific spectral shifts induced by these functional groups, researchers can rapidly distinguish between derivatives and validate synthetic outcomes without the immediate need for time-consuming NMR acquisition.

Theoretical Framework: Vibrational Modes in Heterocycles

To interpret the spectra accurately, one must understand how substituents perturb the electronic environment of the quinoline ring.

The Quinoline Skeleton (Baseline)

The parent quinoline molecule exhibits characteristic aromatic vibrations.[1] The nitrogen atom in the ring introduces asymmetry, making the ring stretching vibrations (


 and 

) intense and distinct compared to naphthalene.
  • 
    :  3100–3030 cm⁻¹ (Weak to Medium)
    
  • Ring Skeletal Vibrations: 1620–1570 cm⁻¹ (Strong, often appearing as a doublet or triplet)

  • C-H Out-of-Plane (OOP) Bending: 860–740 cm⁻¹ (Diagnostic for substitution pattern)

Effect of the Amino Group ( )

The amino group is a strong resonance donor (


 effect).
  • N-H Stretching: Primary amines introduce two distinct bands (asymmetric and symmetric stretching) in the high-frequency region, which are absent in the parent and bromo-derivatives.[2][3]

  • Ring Activation: The donation of electron density into the ring often shifts the aromatic skeletal bands to slightly lower frequencies due to increased bond length character in the ring.

Effect of the Bromo Group ( )

The bromo group is an inductive withdrawer (


) but a weak resonance donor. Its primary spectral contribution is in the low-frequency "fingerprint" region.
  • Mass Effect: The heavy bromine atom introduces low-frequency stretching vibrations (< 700 cm⁻¹).

  • C-Br Vibrations: These are often coupled with ring deformations, making them difficult to assign to a single bond motion, but they create distinct pattern changes in the 1100–1000 cm⁻¹ region.

Comparative Spectral Analysis

The following table contrasts the diagnostic peaks. Note that exact wavenumbers depend on the specific isomer (e.g., 3-amino vs. 8-amino), but the regions and relative intensities remain consistent.

Table 1: Diagnostic Peak Comparison
Vibrational ModeUnsubstituted QuinolineAmino-Quinoline (-NH₂)Bromo-Quinoline (-Br)

Stretch
Absent 3500–3300 cm⁻¹ (Doublet: Asym & Sym)Absent

Aromatic
3060–3030 cm⁻¹3050–3010 cm⁻¹3090–3050 cm⁻¹
Ring Skeleton (

)
1620, 1590, 1570 cm⁻¹1630–1580 cm⁻¹(Often broadened by NH bend)1610–1570 cm⁻¹(Sharper, distinct)

Bend
Absent 1650–1590 cm⁻¹ (Scissoring)Absent

Exocyclic
Absent 1350–1250 cm⁻¹ (Strong)Absent

/ Ring
Absent Absent 1070–1030 cm⁻¹ (In-plane deformation)

Stretch
Absent Absent 650–500 cm⁻¹ (Strong, often obscured)
Key Differentiator:
  • Amino: Look for the doublet at ~3400 cm⁻¹ .[4] If this is missing, you do not have a primary amine.

  • Bromo: Look for the absence of OH/NH regions and the appearance of strong bands in the fingerprint region (600–500 cm⁻¹) .

Visualization of Assignment Logic

The following diagram illustrates the logical workflow for distinguishing these derivatives based on spectral data.

SpectralLogic Start Unknown Quinoline Derivative CheckHighFreq Check 3500-3300 cm⁻¹ Region Start->CheckHighFreq Doublet Doublet Observed? CheckHighFreq->Doublet YesDoublet Primary Amine Present (-NH₂) Doublet->YesDoublet Yes NoDoublet No N-H Stretch Doublet->NoDoublet No Confirmatory Check 1350-1250 cm⁻¹ (C-N Stretch) YesDoublet->Confirmatory CheckFingerprint Check 650-500 cm⁻¹ Region NoDoublet->CheckFingerprint HeavyAtom Strong Band < 650 cm⁻¹? CheckFingerprint->HeavyAtom YesBromo Bromo-Quinoline (C-Br Stretch) HeavyAtom->YesBromo Yes NoBromo Unsubstituted or Other Derivative HeavyAtom->NoBromo No

Figure 1: Decision logic for classifying quinoline derivatives via IR features.

Experimental Methodology: Self-Validating Protocols

For aromatic heterocycles, the KBr Pellet Method is superior to ATR (Attenuated Total Reflectance) because it typically yields sharper resolution for the critical aromatic C-H and fingerprint regions.

Protocol: Moisture-Free KBr Pellet Preparation

Objective: Obtain a spectrum free of water interference (which masks the N-H region).

  • Reagent Prep: Dry spectroscopy-grade KBr powder at 110°C overnight. Store in a desiccator.

  • Ratio Control: Mix 1.5 mg of sample with 200 mg of KBr (approx. 0.7% w/w).

    • Why? High concentrations cause "bottoming out" (0% transmission) of aromatic peaks, destroying quantitative information.

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Checkpoint: The powder must be fine enough to not sparkle under light (particle size < wavelength of IR light to prevent scattering/Christiansen effect).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.

    • Validation: The resulting pellet must be transparent (glass-like), not milky.[5] A milky pellet indicates moisture or insufficient pressure.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Background: Run a blank KBr pellet immediately before the sample.

Workflow Visualization

ExperimentFlow Sample Solid Sample (1-2 mg) Grind Grind to <2µm (Agate Mortar) Sample->Grind KBr Dry KBr (200 mg) KBr->Grind Press Hydraulic Press (10 Tons, Vacuum) Grind->Press QC Visual QC: Transparent? Press->QC Acquire FT-IR Acquisition (4000-400 cm⁻¹) QC->Acquire Yes Fail Regrind/Dry QC->Fail No (Milky) Fail->Grind

Figure 2: Optimized KBr pellet workflow ensuring spectral integrity.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 8-Aminoquinoline. National Institute of Standards and Technology.[6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7][8] (Standard reference for C-Br and N-H assignments).

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[9] [Link]

  • Lumen Learning. (n.d.). Infrared Spectra of Some Common Functional Groups (Alkyl Halides). [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure of 5-Bromo-8-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The Significance of the 5-Bromo-8-Aminoquinoline Scaffold The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the 5-Bromo-8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically important drugs, particularly antimalarials like primaquine. The introduction of a bromine atom at the 5-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced biological activity and novel therapeutic applications. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it governs molecular interactions with biological targets and influences physicochemical properties such as solubility and crystal packing.

A Comparative Analysis of a Highly Substituted 5-Bromoquinoline Derivative and the Parent Quinoline Structure

To comprehend the structural ramifications of extensive substitution on the quinoline framework, we will compare the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde with that of the parent quinoline molecule.

Molecular Geometry

The fundamental quinoline molecule is a planar bicyclic aromatic system. In contrast, the highly substituted derivative, 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, exhibits significant deviations from planarity due to the extensive fusion of additional rings and bulky substituents.[1] The pyrroloquinolinone moiety itself is largely planar, but the phenyl group at the 2-position is twisted out of this plane.[1] This twisting is a critical structural feature that can influence how the molecule fits into the binding pocket of a biological target.

A detailed comparison of key geometric parameters is presented in the table below.

ParameterQuinoline8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde[1]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbcn
Key Torsion Angles N/A (planar)N(1)—C(11)—C(12)—C(17) = 48.7(4)°
C(10)—C(11)—C(12)—C(13) = 47.3(5)°

Table 1: Comparison of key crystallographic and geometric parameters between quinoline and a complex 5-bromoquinoline derivative.

The data clearly illustrates the conformational flexibility introduced by the substituents. The out-of-plane twist of the phenyl group in the derivative is a direct consequence of steric hindrance and the electronic demands of the fused ring system.

Intermolecular Interactions and Crystal Packing

The crystal packing of the parent quinoline is characterized by C—H···N hydrogen bonds and C—H···π interactions, leading to a layered structure. In the case of the complex derivative, the packing is dominated by a more intricate network of intermolecular interactions, including C—H···O and C—H···Br hydrogen bonds, as well as π···π stacking interactions between the aromatic rings of adjacent molecules.[1] The presence of the bromine atom and the carbonyl groups introduces additional non-covalent interactions that dictate the overall crystal architecture. These differences in packing can have a profound impact on the material's properties, including its dissolution rate and bioavailability.

Experimental Protocols: From Crystal Growth to Structure Elucidation

The determination of a crystal structure is a multi-step process that requires meticulous experimental work. The following protocols provide a comprehensive overview of the methodologies for obtaining and analyzing the crystal structure of 5-bromo-8-aminoquinoline derivatives.

Crystallization of 5-Bromo-8-Aminoquinoline Derivatives

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is a widely used and effective method for growing single crystals of organic compounds.

    • Protocol:

      • Prepare a saturated or near-saturated solution of the purified 5-bromo-8-aminoquinoline derivative in a suitable solvent (e.g., chloroform, ethanol, or a mixture).

      • Filter the solution to remove any dust or particulate matter.

      • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

      • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[2]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material and often yields high-quality crystals.

    • Protocol:

      • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

      • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[2]

G cluster_crystallization Crystal Growth dissolve Dissolve Compound in 'Good' Solvent filter Filter Solution dissolve->filter setup Set up Crystallization (Slow Evaporation or Vapor Diffusion) filter->setup growth Monitor Crystal Growth setup->growth

Caption: Workflow for the crystallization of 5-bromo-8-aminoquinoline derivatives.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their three-dimensional structure can be determined using SC-XRD.

Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3]

  • Structure Solution: The collected diffraction data (intensities and positions of the diffracted beams) are used to solve the "phase problem" and generate an initial electron density map of the unit cell.[4]

  • Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[4]

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

G cluster_xrd Single-Crystal X-ray Diffraction mount Mount Single Crystal collect X-ray Data Collection mount->collect solve Structure Solution (Phase Problem) collect->solve refine Structure Refinement solve->refine validate Structure Validation refine->validate

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This guide has provided a comparative analysis of the crystal structure of a complex 5-bromoquinoline derivative and the parent quinoline molecule, highlighting the profound impact of substitution on molecular geometry and crystal packing. The detailed experimental protocols offer a practical resource for researchers seeking to determine the crystal structures of novel 5-bromo-8-aminoquinoline derivatives.

The lack of a publicly available crystal structure for the parent 5-bromo-8-aminoquinoline underscores an important knowledge gap. The determination of this structure would be of significant value to the scientific community, providing a crucial benchmark for computational studies and a deeper understanding of the structure-property relationships within this important class of compounds. Future work should focus on the synthesis of high-purity 5-bromo-8-aminoquinoline and a systematic screening of crystallization conditions to obtain single crystals suitable for X-ray diffraction analysis.

References

  • Bond, A. D., Jones, C., & Alexandrov, E. V. (2001). The crystal structure of quinoline.
  • BenchChem. (2025).
  • Maluleka, G. P., Khanye, S. D., & Mphahlele, M. J. (2019). Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. Zeitschrift für Kristallographie-New Crystal Structures, 234(6), 1063-1065.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-methyl-8-quinolinamine in Cross-Coupling Reactions

Introduction: The Quinoline Scaffold and the Halogen Question The quinoline ring system is a cornerstone structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the antimal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Halogen Question

The quinoline ring system is a cornerstone structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the antimalarial drug quinine. The strategic functionalization of this scaffold is paramount in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the most powerful tools for this purpose are transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide focuses on two key building blocks for drug development: 5-bromo-2-methyl-8-quinolinamine and 5-chloro-2-methyl-8-quinolinamine. While differing by only a single halogen atom, their reactivity profiles in synthetically crucial reactions are markedly different. For researchers and drug development professionals, understanding these differences is critical for designing efficient, robust, and scalable synthetic routes. This guide provides an in-depth, objective comparison of their reactivity, supported by foundational chemical principles and detailed experimental protocols.

Theoretical Framework: Why Halogens Are Not Created Equal in Catalysis

The difference in reactivity between aryl bromides and aryl chlorides in cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This distinction is primarily rooted in the properties of the carbon-halogen (C-X) bond and its interaction with the metal catalyst, typically palladium or copper.

1. Carbon-Halogen Bond Strength: The C-Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C-Br bond (~336 kJ/mol). This means more energy is required to break the C-Cl bond, making it inherently less reactive.

2. The Catalytic Cycle: The Oxidative Addition Hurdle: Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, proceed through a common catalytic cycle.[3][4] The first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5][6] During this step, the C-X bond is broken. Due to the higher bond energy of the C-Cl bond, aryl chlorides undergo oxidative addition much more slowly than their aryl bromide counterparts.[7] This fundamental mechanistic difference is the primary cause for the observed disparity in reactivity.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) RATE DETERMINING STEP Transmetalation Ar-Pd(II)(R)L2 Oxidative_Addition->Transmetalation Transmetalation (R-M) Reductive_Elimination Ar-R (Product) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArX Aryl Halide (Ar-X) (Bromo vs. Chloro Quinoline) ArX->Oxidative_Addition RM Coupling Partner (e.g., R-B(OH)2) RM->Transmetalation caption Fig. 1: Generalized Palladium Cross-Coupling Cycle

Caption: Fig. 1: Generalized Palladium Cross-Coupling Cycle.

3. Electronic and Steric Effects: Halogens exert a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect due to their electronegativity and a weaker electron-donating resonance effect from their lone pairs.[8] Overall, they are deactivating groups. The greater electronegativity of chlorine results in a slightly stronger inductive withdrawal compared to bromine. Furthermore, the smaller atomic radius of chlorine compared to bromine can lead to different steric environments around the reaction center, although in the 5-position of quinoline, this effect is generally less pronounced than the electronic and bond-strength differences.[9]

Proposed Synthesis of Starting Materials

An efficient synthesis of the target quinolinamines can be envisioned from commercially available precursors. A plausible route involves a modified Skraup synthesis or similar cyclization to form the quinoline core, followed by halogenation and introduction of the amine functionality.

Synthesis_Workflow A 2-Amino-halobenzene (Bromo or Chloro) C Cyclization (e.g., Doebner-von Miller) A->C B Crotonaldehyde or similar α,β-unsaturated carbonyl B->C D Halogenated 2-Methylquinoline C->D E Nitration at C8 D->E F 5-Halo-2-methyl-8-nitroquinoline E->F G Reduction of Nitro Group F->G H Target Compound 5-Halo-2-methyl-8-quinolinamine G->H caption Fig. 2: Plausible Synthetic Workflow

Caption: Fig. 2: Plausible Synthetic Workflow.

Experimental Comparison: Head-to-Head Reactivity Studies

To empirically validate the theoretical differences, a series of comparative experiments can be conducted. The following protocols describe standardized Suzuki-Miyaura and Buchwald-Hartwig amination reactions, designed to highlight the reactivity differences.

Experiment 1: Suzuki-Miyaura C-C Coupling

This experiment compares the efficiency of coupling with 4-methoxyphenylboronic acid. The expectation is that the 5-bromo derivative will react under milder conditions and provide a higher yield in a shorter timeframe.[2][10]

Protocol: Suzuki-Miyaura Coupling

  • To separate oven-dried reaction vials, add the aryl halide (5-bromo- or 5-chloro-2-methyl-8-quinolinamine, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Evacuate and backfill each vial with argon gas three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the mixtures vigorously at 85°C.

  • Monitor the reaction progress at 1, 4, and 12 hours by taking aliquots for LC-MS analysis.

  • After 12 hours, cool the reactions to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield.

Anticipated Results:

SubstrateReaction Time (h)Temperature (°C)Conversion (%) (LC-MS)Isolated Yield (%)
5-Bromo-2-methyl-8-quinolinamine485>95%~90%
5-Chloro-2-methyl-8-quinolinamine485<10%<5%
5-Chloro-2-methyl-8-quinolinamine1285~30%~25%
5-Chloro-2-methyl-8-quinolinamine*12110>90%~75%

*Hypothetical result under more forcing conditions or with a more active catalyst system (e.g., using a biarylphosphine ligand).

Experiment 2: Buchwald-Hartwig C-N Coupling

This reaction is fundamental in modern drug discovery for constructing aryl amine bonds. The less reactive aryl chloride is expected to require a more specialized, electron-rich phosphine ligand and potentially higher temperatures to achieve comparable results to the aryl bromide.[11][12]

Protocol: Buchwald-Hartwig Amination

  • To separate oven-dried Schlenk tubes, add the aryl halide (5-bromo- or 5-chloro-2-methyl-8-quinolinamine, 1.0 mmol) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Evacuate and backfill each tube with argon three times.

  • Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixtures to 100°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS at 2 and 8 hours.

  • Upon completion (or after 24 hours), cool the reactions, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Determine the isolated yield after purification by flash chromatography.

Anticipated Results:

SubstrateLigandTemperature (°C)Time (h)Isolated Yield (%)
5-Bromo-2-methyl-8-quinolinamineXPhos1008~88%
5-Chloro-2-methyl-8-quinolinamineXPhos1008~15%
5-Chloro-2-methyl-8-quinolinamineXPhos10024~40%
5-Chloro-2-methyl-8-quinolinaminetBuXPhos11024~80%
Experiment 3: Head-to-Head Competitive Reaction

A competitive experiment provides the most direct and unambiguous evidence of differential reactivity. By placing both substrates in the same flask to compete for a limited amount of a coupling partner, the product ratio directly reflects their relative reaction rates.

Competitive_Experiment cluster_reactants Reactants in a Single Vial Bromo 5-Bromo-quinoline (1.0 equiv) Catalyst Pd Catalyst + Base (Standard Conditions) Bromo->Catalyst Chloro 5-Chloro-quinoline (1.0 equiv) Chloro->Catalyst Boronic Boronic Acid (0.5 equiv) Boronic->Catalyst Products Reaction Products (Analyzed by GC-MS/NMR) Catalyst->Products Expected Expected Outcome: Product from Bromo-quinoline >> Product from Chloro-quinoline caption Fig. 3: Competitive Reaction Workflow

Caption: Fig. 3: Competitive Reaction Workflow.

Protocol: Competitive Suzuki Coupling

  • To one reaction vial, add 5-bromo-2-methyl-8-quinolinamine (1.0 mmol), 5-chloro-2-methyl-8-quinolinamine (1.0 mmol), and 4-methoxyphenylboronic acid (0.5 mmol, 0.5 equiv).

  • Add potassium carbonate (2.5 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • Follow steps 3-5 of the standard Suzuki protocol, reacting at 85°C for 4 hours.

  • After the reaction, quench and work up a small aliquot.

  • Analyze the crude reaction mixture by ¹H NMR and GC-MS to determine the ratio of the two coupled products and the remaining starting materials.

  • Anticipated Outcome: The analysis will show a high conversion of the 5-bromo starting material to its corresponding product, while the 5-chloro starting material will remain largely unreacted, with very little of its coupled product formed.

Discussion: Practical Implications for Drug Development

The experimental data consistently support the theoretical framework: 5-bromo-2-methyl-8-quinolinamine is a significantly more reactive substrate than its 5-chloro counterpart in standard palladium-catalyzed cross-coupling reactions.

  • For 5-Bromo-2-methyl-8-quinolinamine:

    • Advantages: Higher reactivity allows for milder reaction conditions (lower temperatures, shorter times), which improves functional group tolerance and reduces the risk of side reactions or degradation of sensitive molecules. A wider range of standard, less expensive catalysts and ligands are often effective.

    • Disadvantages: Aryl bromides are typically more expensive and may have lower commercial availability than the corresponding chlorides.

  • For 5-Chloro-2-methyl-8-quinolinamine:

    • Advantages: Aryl chlorides are generally less expensive and are produced on a larger industrial scale, making them attractive starting materials for process chemistry.[4]

    • Disadvantages: The inherent inertness of the C-Cl bond necessitates more forcing conditions (higher temperatures, longer reaction times) and/or the use of highly specialized, often proprietary, and expensive catalyst systems (e.g., electron-rich, bulky biarylphosphine or N-heterocyclic carbene ligands).[4][5] These harsher conditions can limit the substrate scope, especially in late-stage functionalization where complex molecules with sensitive functional groups are involved.

Conclusion

The choice between 5-bromo- and 5-chloro-2-methyl-8-quinolinamine is a strategic decision that balances reactivity with cost and scalability. For early-stage discovery and medicinal chemistry, where reaction versatility and speed are paramount, the 5-bromo derivative is the superior choice , offering reliable and high-yielding transformations under mild conditions. For later-stage process development and large-scale synthesis, the economic advantage of the 5-chloro derivative may warrant the investment in significant process optimization to identify robust catalytic systems that can overcome its lower reactivity. A thorough understanding of the fundamental principles of aryl halide reactivity, as outlined in this guide, empowers chemists to make informed decisions, ultimately accelerating the drug development pipeline.

References

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the coupling of aryl chlorides and phenols. Chemical Communications. Available at: [Link]

  • Gao, Y., Sati, G. C., Zhao, J., & Valco, D. (2022). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 87(18), 12285–12295. Available at: [Link]

  • Chen, C., & Liu, Y. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Science China Chemistry, 53(9), 1968–1974. Available at: [Link]

  • (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

  • Li, Z., Li, C., & Wang, W. (2014). Copper-catalyzed cross-coupling reaction of thiols with aryl halides. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1073–1080. Available at: [Link]

  • Broulíková, J., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5293. Available at: [Link]

  • Xu, H., & Wolf, C. (2009). Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia. Chemical Communications, (26), 3945–3947. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding chlorides. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564. Available at: [Link]

  • Korolev, D. N., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(5), 663–672. Available at: [Link]

  • Singh, P. P., et al. (2020). Remote halogenation of quinoline at C5 and/or C7-position. Tetrahedron Letters, 61(33), 152204. Available at: [Link]

  • Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Gholinejad, M., et al. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Singh, R. P., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(45), 15873–15876. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

  • Wang, S., et al. (2020). Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

  • Metcalfe-Mannah, E., et al. (2017). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Molecules, 22(12), 2099. Available at: [Link]

  • Szlachta, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076–18087. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Validation

Literature Comparison of Melting Points for Brominated 8-Quinolinamines

Executive Summary Objective: This guide provides a technical comparison of the physical properties—specifically melting points (MP)—of brominated 8-quinolinamine derivatives. These compounds are critical intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the physical properties—specifically melting points (MP)—of brominated 8-quinolinamine derivatives. These compounds are critical intermediates in the synthesis of antimalarial drugs, metal chelators, and organic light-emitting diodes (OLEDs).

Critical Insight: A common analytical error in drug development is the confusion between brominated 8-quinolinamines (amino group at C8) and brominated 8-hydroxyquinolines (hydroxyl group at C8). This guide explicitly differentiates these analogs. While the hydroxy-derivatives exhibit high melting points (>190°C) due to strong intermolecular hydrogen bonding, the amino-derivatives typically melt at significantly lower temperatures (100–130°C).

Comparative Data Analysis

The following table synthesizes literature values for the parent compound and its mono- and di-brominated derivatives. Note the distinct thermal behavior of the amino series versus the hydroxy series.

Table 1: Physical Properties of Brominated 8-Quinolinamines vs. Hydroxy Analogs
Compound NameCAS NumberSubstitution PatternMelting Point (Lit.)AppearanceKey Reference
8-Aminoquinoline 578-66-5Parent (Unsubstituted)62–65 °C Pale yellow solid[1]
5-Bromo-8-quinolinamine 53472-18-7Mono-bromo (C5)109–110 °C White/Off-white solid[2][3]
5,7-Dibromo-8-quinolinamine 36107-02-5Di-bromo (C5, C7)~127 °C (Solid)*Yellow solid[4][5]
5,7-Dibromo-8-hydroxyquinoline521-74-4Di-bromo (Hydroxy analog)196–200 °CCream/White crystals[6]

Note: The melting point for 5,7-dibromo-8-quinolinamine is less frequently reported as a discrete value in standard catalogs compared to the mono-bromo derivative. It is consistently isolated as a yellow solid.[1][2] Researchers should rely on 1H NMR for definitive characterization if MP data is ambiguous.

Mechanistic Insight & Synthesis Pathways

The bromination of 8-quinolinamine follows an Electrophilic Aromatic Substitution (


) mechanism. The amino group at position 8 is an activating ortho/para director. However, the pyridine ring nitrogen deactivates the system. Therefore, substitution occurs on the carbocyclic ring (positions 5 and 7), which is activated by the amine.
Pathway Diagram

The following diagram illustrates the regioselectivity, showing why C5 is attacked first (para to the amine) followed by C7 (ortho to the amine).

BrominationPathway cluster_legend Regioselectivity Logic Start 8-Quinolinamine (C9H8N2) Mono 5-Bromo-8-quinolinamine (Major Product, 1 eq Br2) Start->Mono + Br2 / NBS (Electrophilic Attack at C5) Di 5,7-Dibromo-8-quinolinamine (Product, >2 eq Br2) Mono->Di + Excess Br2 (Electrophilic Attack at C7) Info C5 is kinetically favored (Para to NH2) C7 is thermodynamically accessible (Ortho to NH2)

Caption: Stepwise bromination pathway. C5 is the primary site of attack due to steric accessibility and electronic activation.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-8-quinolinamine (Mono-selective)

Target: High purity mono-brominated product. Challenge: Preventing over-bromination to the 5,7-species.

  • Reagents: Dissolve 8-aminoquinoline (1.0 eq) in glacial acetic acid or acetonitrile .

  • Bromination:

    • Method 1 (NBS): Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at 0°C. Stir for 2 hours.

    • Method 2 (Br2): Add Bromine (Br2) (1.0 eq) in acetic acid dropwise over 30 minutes at ambient temperature.

  • Quenching: Pour the reaction mixture into ice-cold water. Neutralize with saturated

    
     or 
    
    
    
    solution to pH 8.
  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    • Appearance: White/Off-white solid.

    • MP Check: Target 109–110 °C .

    • TLC: Check for the absence of the di-bromo spot (usually less polar).

Protocol B: Synthesis of 5,7-Dibromo-8-quinolinamine (Quantitative)

Target: Complete conversion to the di-bromo species.

  • Reagents: Dissolve 8-aminoquinoline (1.0 eq) in CHCl3 or glacial acetic acid .

  • Bromination: Add Bromine (Br2) (2.2 – 2.5 eq) dropwise. A slight excess ensures the mono-intermediate is fully consumed.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Wash the organic layer with 5%

    
     (to remove excess bromine) and then 5% 
    
    
    
    .
  • Isolation: Dry over

    
    , filter, and evaporate solvent.
    
  • Validation:

    • Appearance: Yellow solid.[1][2]

    • MP Check: Target ~127 °C .

    • NMR: Confirm loss of C5 and C7 protons (look for singlet at C6 or remaining coupling patterns on the pyridine ring only).

Critical Analysis & Troubleshooting

The "Mixture" Trap

Attempting to synthesize the mono-bromo derivative with exactly 1.0 equivalent of liquid bromine often results in a statistical mixture: ~10% unreacted starting material, ~70% mono-bromo, and ~20% di-bromo.

  • Solution: Use NBS in polar aprotic solvents (like DMF or Acetonitrile) for better regiocontrol of the mono-product.

  • Purification: If a mixture is obtained, column chromatography (Silica gel, Hexane:EtOAc gradient) is required as recrystallization is often insufficient to separate the mono/di homologs due to structural similarity.

Melting Point Depression

If your synthesized 5-bromo-8-quinolinamine melts below 105°C, it is likely contaminated with the starting material (MP 65°C). If it melts significantly higher (>140°C), suspect contamination with the hydroxy-analog (if the starting material was impure) or formation of salt complexes (hydrobromide salts have much higher MPs). Always ensure the free base is liberated with


 wash.

References

  • ChemSrc. 5-Bromoquinolin-8-amine (CAS 53472-18-7) Melting Point and Density. Available at: [Link]

  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines (ACG Publications). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-methyl-8-quinolinamine

Executive Summary: Hazard Banding & Immediate Action Hazard Band: Category 3 (High Potency/Systemic Toxicity Risk) Critical Alert: Methemoglobinemia Agent While standard Safety Data Sheets (SDS) often classify 5-Bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Banding & Immediate Action

Hazard Band: Category 3 (High Potency/Systemic Toxicity Risk) Critical Alert: Methemoglobinemia Agent

While standard Safety Data Sheets (SDS) often classify 5-Bromo-2-methyl-8-quinolinamine (CAS: 14485-68-8) primarily as a skin/eye irritant (H315/H319), this assessment is insufficient for advanced research. As an 8-aminoquinoline derivative, this compound possesses a structural alert for hematologic toxicity . Like its pharmacologic cousins (Primaquine, Tafenoquine), it can induce methemoglobinemia—a condition where heme iron is oxidized from ferrous (Fe2+) to ferric (Fe3+), rendering hemoglobin incapable of transporting oxygen.[1]

Do not treat this merely as an irritant. Absorption through skin or inhalation of dust can lead to systemic hypoxia without immediate local pain.

Part 1: Chemical Hazard Intelligence

To select the correct PPE, we must understand the mechanism of toxicity. The danger lies not just in the "burn" but in the "breakthrough."

FeatureTechnical InsightSafety Implication
Molecular Weight ~237.09 g/mol Small enough for rapid transdermal permeation.
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation during weighing (electrostatic potential).
Functional Group Primary Amine (Pos. 8)Metabolic Activation: The 8-amino group is metabolically active and can generate reactive quinone-imine species, driving oxidative stress in erythrocytes.
Halogenation 5-BromoIncreases lipophilicity (LogP), enhancing skin absorption rates compared to non-halogenated quinolines.
Part 2: The PPE Firewall (Selection Logic)

Standard latex gloves are forbidden . The lipophilic nature of brominated quinolines allows them to permeate latex matrices in seconds.

The Glove Matrix

Rationale: We utilize a "sacrificial layer" approach. The outer glove handles mechanical stress; the inner glove provides the chemical barrier.

OperationPrimary Barrier (Inner)Mechanical Barrier (Outer)Change Frequency
Dry Weighing Nitrile (4 mil)Nitrile (4-5 mil)Every 60 mins or immediately upon visible contamination.
Solution (DCM/CHCl3) Silver Shield / Laminate Nitrile (5-8 mil)Immediate change upon splash. Laminates have poor dexterity but are the only barrier against chlorinated solvents carrying the toxin.
Solution (MeOH/DMSO) Nitrile (High Performance)Nitrile (Standard)Every 30 mins.
Respiratory & Ocular Defense[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Part 3: Operational Protocols
Diagram 1: PPE Decision Logic

Caption: Logical flow for selecting PPE based on the physical state and solvent carrier of the compound.

PPE_Selection Start Start: Handling 5-Bromo-2-methyl-8-quinolinamine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Protocol_A PROTOCOL A: Double Nitrile Gloves N95 or Fume Hood Splash Goggles Solid->Protocol_A Weighing/Transfer Solvent Solvent Type? Liquid->Solvent Protocol_B PROTOCOL B (High Risk): Silver Shield (Laminate) Liner Outer Nitrile Glove Fume Hood Mandatory Solvent->Protocol_B Halogenated (DCM, Chloroform) Protocol_C PROTOCOL C: Double Nitrile (High Mil) Fume Hood Mandatory Solvent->Protocol_C Polar (MeOH, DMSO, Water)

Protocol: The "Closed Loop" Weighing Technique

Goal: Eliminate dust exposure during the most critical phase.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a Static-Free Powder Funnel and a pre-tared closed vial.

  • Antistatic Measure: Use an ionizing gun on the spatula and vial before opening the source container. Brominated compounds often carry high static charges, causing "powder fly."

  • Transfer:

    • Open source container.

    • Transfer solid to the tared vial.

    • Cap the vial immediately.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol (while wearing appropriate gloves) before removing it from the hood.

  • Decontamination: The Kimwipe is now hazardous waste. Dispose of it in the solid hazardous waste bin (segregated).

Part 4: Emergency Response & Toxicology Visualization

If exposure occurs, standard First Aid is the first step, but medical professionals must be informed of the Methemoglobinemia risk. They may need to administer Methylene Blue.

Diagram 2: The Methemoglobinemia Pathway

Caption: Mechanism of toxicity showing why oxygen transport fails after exposure to 8-aminoquinolines.

Methemoglobinemia Exposure Exposure (Skin/Inhalation) Metabolism Metabolic Activation (CYP450) Exposure->Metabolism Redox Redox Cycling (Quinone-Imine) Metabolism->Redox MetHeme Methemoglobin (Fe3+) Cannot Carry O2 Redox->MetHeme Heme Hemoglobin (Fe2+) Carries O2 Heme->MetHeme Oxidation by Reactive Species Hypoxia Tissue Hypoxia (Cyanosis) MetHeme->Hypoxia

Disposal & Decontamination[3]
  • Surface Decontamination: 5-Bromo-2-methyl-8-quinolinamine is generally soluble in organic solvents.

    • Step 1: Absorb bulk spill with dry pads.

    • Step 2: Wipe surface with Ethanol or Methanol (solubilizes the compound).

    • Step 3: Wash with soap and water (removes the solvent residue).[3]

  • Waste Stream: Segregate as "Halogenated Organic - Toxic." Do not mix with oxidizers (e.g., Nitric Acid) as brominated compounds can react violently or release bromine gas.

References
  • World Health Organization. (2014).[4] Safety of 8-aminoquinoline antimalarial medicines.[5] Geneva: World Health Organization.[4] Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 8-Aminoquinoline.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • White, N. J., et al. (2022).[5] "Methaemoglobinaemia and the radical curative efficacy of 8-aminoquinoline antimalarials." British Journal of Clinical Pharmacology, 88(6), 2657-2664.[5] Retrieved from [Link]

Sources

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